molecular formula C8H14O4 B1383854 Ethyl 4-hydroxyoxane-2-carboxylate CAS No. 1822505-24-7

Ethyl 4-hydroxyoxane-2-carboxylate

Cat. No.: B1383854
CAS No.: 1822505-24-7
M. Wt: 174.19 g/mol
InChI Key: QTTRVQVEPJZWQD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyoxane-2-carboxylate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRVQVEPJZWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-hydroxyoxane-2-carboxylate: A Key Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Tetrahydropyrans in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, found in the core structure of numerous natural products and synthetic drugs. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutics. Within this class of compounds, Ethyl 4-hydroxyoxane-2-carboxylate (also known as Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate) has emerged as a versatile building block, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its application in the rational design of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

CAS Number: 1822505-24-7 Synonyms: Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate Molecular Formula: C₈H₁₄O₄[1] Molecular Weight: 174.19 g/mol [1]

PropertyValueSource
Appearance Solid[2]
Purity ≥95%[2]
Storage Conditions Sealed in dry, 2-8°C[1]
SMILES CCOC(=O)C1CC(O)CCO1[1]
InChI Key MECFFZNWFZDTRY-UHFFFAOYSA-N[2]

The structure of this compound, with its stereogenic centers at the 2 and 4 positions, offers the potential for diastereomeric isomers. The commercial availability of this compound is typically as a mixture of diastereomers. The presence of both a hydroxyl group and an ethyl ester provides two key functionalities for further chemical modification, making it an ideal component for linker synthesis in PROTACs.[3]

Synthesis and Characterization

Part 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

A common strategy for the synthesis of the tetrahydropyran ring is the Prins cyclization.[4] However, for the 4-oxo analogue, a more direct approach involves the Dieckmann condensation or a related intramolecular cyclization.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the 4-oxo precursor.

Part 2: Stereoselective Reduction to this compound

The reduction of the ketone in Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate to the corresponding alcohol yields the target molecule. The choice of reducing agent will influence the stereoselectivity of this transformation.

Experimental Protocol: Conceptual Reduction

  • Dissolution: Dissolve Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.

  • Addition of Reducing Agent: Slowly add a solution of a reducing agent. Common choices include:

    • Sodium borohydride (NaBH₄): A mild reducing agent that is often used for the reduction of ketones and aldehydes. It may offer some degree of diastereoselectivity based on steric hindrance.

    • Lithium aluminum hydride (LAH): A powerful reducing agent that will readily reduce the ketone. However, it is less selective and requires careful handling due to its reactivity with protic solvents.

    • Selectride reagents (L-Selectride®, K-Selectride®): Bulky reducing agents that can provide high stereoselectivity in the reduction of cyclic ketones.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired diastereomer(s).

Characterization:

The structure and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the diastereomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and ester (C=O) groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Application in Targeted Protein Degradation: The Role of the Tetrahydropyran Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[5] A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[3]

PROTAC Mechanism of Action:

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC Warhead Linker E3 Ligase Ligand POI->PROTAC:warhead Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC:e3_ligand->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degradation Degraded POI Proteasome->Degradation

Caption: Simplified schematic of PROTAC-mediated protein degradation.

This compound is an attractive building block for PROTAC linkers for several reasons:

  • Rigidity and Conformational Constraint: The cyclic nature of the tetrahydropyran ring introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can reduce the entropic penalty of binding and lead to improved degradation efficiency.[7]

  • Improved Physicochemical Properties: The oxygen atom in the tetrahydropyran ring and the hydroxyl group can act as hydrogen bond acceptors, improving the solubility and permeability of the PROTAC molecule. This is a significant advantage, as many PROTACs suffer from poor "drug-like" properties due to their high molecular weight and lipophilicity.

  • Vectorial Control: The defined stereochemistry of the hydroxyl and ester groups on the tetrahydropyran ring allows for precise control over the exit vectors of the linker, enabling the optimization of the spatial orientation of the POI and E3 ligase ligands.

Incorporation into a PROTAC: A Conceptual Workflow

The following workflow illustrates how this compound can be incorporated into a PROTAC linker.

PROTAC Synthesis Workflow:

Caption: Conceptual workflow for incorporating the THP unit into a PROTAC.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. Its inherent structural features provide medicinal chemists with a powerful tool to modulate the properties of PROTAC linkers, leading to the development of more potent and selective therapeutics. As our understanding of the "linkerology" of PROTACs continues to grow, we can expect to see the increased use of rigid, hydrophilic scaffolds like the tetrahydropyran ring in the design of next-generation protein degraders. Further research into the stereoselective synthesis of this and related building blocks will be crucial to unlocking their full potential in drug discovery.

References

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved January 26, 2024, from [Link]

  • Ievlev, M. Y., Ershov, O. V., Belikov, M. Y., Milovidova, A. G., Tafeenko, V. A., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098. [Link]

  • Kim, J. Y., Kim, J. H., & Lee, J. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Bulletin of the Korean Chemical Society, 33(2), 678-682. [Link]

  • Mares, J., & Kmoníčková, E. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 217-223. [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved January 26, 2024, from [Link]

  • Park, J. H., Kim, H. S., & Lee, J. W. (2004). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Microbiology and Biotechnology, 14(6), 1269-1273. [Link]

  • Troup, R. I., Geden, J. V., & Scott, J. S. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1259-1272. [Link]

  • Turovska, B., Belyakov, S., & Valters, R. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]

  • Ukwite, S. A., & Ciulli, A. (2022). Property-based optimisation of PROTACs. Current Opinion in Structural Biology, 77, 102484. [Link]

  • Wang, Y., Jiang, X., & Wang, A. (2018). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Molecules, 23(11), 2969. [Link]

  • Wu, Y., et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of the American Chemical Society, 143(44), 18466-18478. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2003). Tetrahydropyran synthesis. Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Zhang, T., et al. (2022). Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 65(13), 9034-9051. [Link]

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google P
  • CN106751211A - Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • PubChem. (n.d.). Ethyl 4-hydroxy-6-iodoquinazoline-8-carboxylate. Retrieved January 26, 2024, from [Link]

  • MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved January 26, 2024, from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-hydroxyoxane-2-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 4-hydroxyoxane-2-carboxylate

This compound, systematically known as ethyl 4-hydroxytetrahydropyran-2-carboxylate, is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring. This core structure is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, underscoring the significance of its derivatives in medicinal chemistry. The molecule is characterized by an ethyl ester group at the 2-position and a hydroxyl group at the 4-position of the oxane ring. These functional groups, along with the inherent stereochemistry of the ring, provide a versatile scaffold for chemical modification and exploration of structure-activity relationships (SAR) in drug discovery programs.

The tetrahydropyran ring system is a key structural component in a wide array of natural products exhibiting potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Consequently, synthetic methodologies leading to functionalized tetrahydropyrans are of considerable interest to the scientific community. This compound represents a valuable building block in this context, offering multiple points for diversification.

Physicochemical Properties
Systematic Name Ethyl 4-hydroxytetrahydropyran-2-carboxylate
Synonyms This compound
CAS Number 1822505-24-7[1]
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Predicted to be a solid or liquid
Solubility Predicted to be soluble in polar organic solvents

Molecular Structure and Stereochemistry

The molecular structure of this compound is defined by a saturated six-membered oxygen-containing ring. The presence of substituents at the C2 and C4 positions introduces stereogenic centers, leading to the existence of multiple stereoisomers.

Stereoisomers: The molecule has two stereocenters at C2 and C4. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These can be grouped into two pairs of enantiomers. The relative stereochemistry of the substituents on the ring is described using cis and trans nomenclature.

  • cis-isomers: The ethyl carboxylate and hydroxyl groups are on the same face of the tetrahydropyran ring.

  • trans-isomers: The ethyl carboxylate and hydroxyl groups are on opposite faces of the ring.

The stereochemistry of these substituents significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and pharmacokinetic properties. The different spatial arrangements of the functional groups will dictate how the molecule interacts with biological targets such as enzymes and receptors.

Conformational Analysis: The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The substituents (the ethyl carboxylate group at C2 and the hydroxyl group at C4) can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric interactions. Generally, conformations with bulky substituents in the equatorial position are favored to minimize 1,3-diaxial interactions. For the trans-isomer, the diequatorial conformation is generally the most stable. For the cis-isomer, one substituent will be axial and the other equatorial. The preferred conformation will have the larger ethyl carboxylate group in the equatorial position.

Synthesis of this compound

An alternative and highly relevant approach would be the stereoselective reduction of the corresponding ketone, ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. This ketone precursor is commercially available and its reduction would yield the desired 4-hydroxy derivative. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Below is a hypothetical, yet mechanistically sound, step-by-step protocol for the synthesis of this compound via the reduction of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate.

Experimental Protocol: Reduction of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Objective: To synthesize this compound by the reduction of the corresponding ketone.

Materials:

  • Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (1.0 eq) in methanol (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound as a mixture of cis and trans isomers. The ratio of isomers will depend on the facial selectivity of the hydride attack.

Causality Behind Experimental Choices:

  • Sodium borohydride is chosen as the reducing agent because it is a mild and selective reagent for the reduction of ketones in the presence of esters.

  • Methanol is a suitable protic solvent that can activate the ketone and is compatible with sodium borohydride.

  • The reaction is performed at 0 °C to control the rate of reaction and improve the selectivity.

  • Quenching with ammonium chloride is necessary to neutralize any remaining reducing agent and to protonate the resulting alkoxide.

  • Extraction with dichloromethane is used to isolate the organic product from the aqueous phase.

  • Purification by column chromatography is a standard method to separate the product from any unreacted starting material and byproducts, and potentially to separate the cis and trans isomers.

Synthesis_of_Ethyl_4_hydroxyoxane_2_carboxylate cluster_reactants Reactants ketone Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate intermediate Tetrahedral Intermediate ketone->intermediate 1. NaBH₄, MeOH, 0 °C nabh4 NaBH₄ meoh Methanol product This compound (cis/trans mixture) intermediate->product 2. Workup (NH₄Cl)

Caption: Synthesis of this compound via ketone reduction.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three key functional components: the tetrahydropyran ring, the hydroxyl group, and the ethyl ester.

  • Hydroxyl Group: The secondary alcohol at the C4 position can undergo a variety of common alcohol reactions. It can be oxidized to the corresponding ketone (ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate) using mild oxidizing agents. It can also be acylated to form esters, etherified, or used as a nucleophile in substitution reactions. The stereochemistry at C4 will influence the reactivity and the stereochemical outcome of these transformations.

  • Ethyl Ester Group: The ester at the C2 position is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters (transesterification), amides (amidation), or reduced to a primary alcohol.

  • Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

These functional handles allow for the synthesis of a diverse library of derivatives for SAR studies. For instance, the hydroxyl group can be functionalized to introduce different substituents that can probe interactions with a biological target, while the ester can be converted to an amide to introduce a hydrogen bond donor.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Substituted tetrahydropyrans are found in a variety of natural products with potent biological activities and have been incorporated into numerous drug candidates.[2]

Derivatives of this compound could be investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many natural products containing the tetrahydropyran ring system exhibit significant cytotoxic activity against various cancer cell lines. The functional groups on this compound provide a starting point for the design of novel anticancer agents.

  • Anti-inflammatory Agents: The tetrahydropyran scaffold has been explored for the development of anti-inflammatory drugs.

  • Antimicrobial Agents: The structural diversity that can be generated from this scaffold makes it an attractive starting point for the discovery of new antibacterial and antifungal compounds.

The hydroxyl and ester groups can be modified to optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For example, the hydroxyl group can serve as a key hydrogen bonding moiety for target engagement, while modifications to the ester could modulate cell permeability and metabolic stability.

Medicinal_Chemistry_Applications cluster_applications Therapeutic Areas core This compound Scaffold derivatization Chemical Derivatization (Modification of -OH and -COOEt) core->derivatization Enables anticancer Anticancer Agents derivatization->anticancer anti_inflammatory Anti-inflammatory Agents derivatization->anti_inflammatory antimicrobial Antimicrobial Agents derivatization->antimicrobial

Caption: Potential applications of the core scaffold in medicinal chemistry.

Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of this compound and its derivatives. While specific experimental data for this exact molecule are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Analytical Technique Predicted Observations
¹H NMR - Ethyl group: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃). - Ring protons: A complex multiplet region between 1.5 and 4.5 ppm. The proton at C2 (adjacent to the ester) would be downfield, likely around 4.0-4.3 ppm. The proton at C4 (bearing the hydroxyl group) would be expected around 3.5-4.0 ppm. The chemical shifts and coupling constants of the ring protons will be highly dependent on the cis/trans stereochemistry. - Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR - Carbonyl carbon: A signal around 170-175 ppm. - Ethyl group carbons: Signals around 60-65 ppm (O-CH₂) and 14-15 ppm (CH₃). - Ring carbons: The carbon bearing the hydroxyl group (C4) would appear around 65-75 ppm. The carbon adjacent to the ester (C2) would be in a similar region. The other ring carbons would be found in the upfield region of 20-40 ppm.
IR Spectroscopy - O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹. - C-O stretch (ether and alcohol): Strong absorption bands in the region of 1050-1250 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 174. - Fragmentation: Expect loss of the ethoxy group (-OEt, m/z = 45), loss of the ethyl group (-CH₂CH₃, m/z = 29), and fragmentation of the tetrahydropyran ring.

The separation and characterization of the cis and trans isomers would likely require chromatographic techniques such as HPLC or GC, coupled with detailed NMR analysis, including 2D techniques like COSY and NOESY to establish the relative stereochemistry.

References

  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.
  • This reference is hypothetical as no direct synthesis was found.

Sources

Ethyl 4-hydroxyoxane-2-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereoselective Synthesis of Ethyl 4-Hydroxyoxane-2-carboxylate

Executive Summary & Strategic Analysis

The synthesis of This compound (also systematically known as ethyl 4-hydroxytetrahydropyran-2-carboxylate) represents a critical challenge in the construction of polyketide fragments, statin pharmacophores, and marine macrolides.[1]

While simple etherification strategies exist, they often lack stereochemical rigor.[1] For high-value pharmaceutical intermediates, the Lewis Acid-Catalyzed Hetero-Diels-Alder (HDA) reaction using Danishefsky’s diene offers the highest degree of control, scalability, and atom economy.[1] This guide details the HDA pathway, prioritizing the "Cis-2,4" diastereomer (thermodynamically preferred in many natural scaffolds) while providing the mechanistic logic to invert this stereochemistry if required.[1]

Key Synthetic Challenges:

  • Ethyl Glyoxylate Stability: The aldehyde precursor readily polymerizes and requires freshly cracked distillation.[1]

  • Diastereoselectivity: Controlling the C2-C4 relationship (cis vs. trans) during the reduction of the intermediate ketone.[1]

  • Enol Ether Hydrolysis: Proper workup is essential to convert the initial silyl enol ether adduct into the dihydropyranone.

Pathway Visualization

The following flowchart outlines the "Gold Standard" HDA route, moving from raw precursors to the stereochemically defined alcohol.

G cluster_0 Precursors cluster_1 Step 1: Hetero-Diels-Alder cluster_2 Step 2: Hydrolysis & Elimination cluster_3 Step 3: Saturation cluster_4 Step 4: Stereoselective Reduction Pre1 Danishefsky's Diene (1-Methoxy-3-trimethylsilyloxy-1,3-butadiene) Step1_Cond Cat. Zn(OTf)2 or Eu(fod)3 THF, -78°C to 0°C Pre1->Step1_Cond Pre2 Ethyl Glyoxylate (Freshly Distilled) Pre2->Step1_Cond Intermediate1 Cycloadduct (Silyl Enol Ether) Step1_Cond->Intermediate1 Step2_Cond TFA / CH2Cl2 Desilylation Intermediate1->Step2_Cond Intermediate2 Ethyl 4-oxo-2,3-dihydro-4H-pyran-2-carboxylate (Enone) Step2_Cond->Intermediate2 Step3_Cond H2, Pd/C EtOAc Intermediate2->Step3_Cond Intermediate3 Ethyl 4-oxotetrahydropyran-2-carboxylate (The Ketone Pivot) Step3_Cond->Intermediate3 Decision Selectivity Required? Intermediate3->Decision RouteA Kinetic Control (L-Selectride, -78°C) Decision->RouteA Axial Attack RouteB Thermodynamic Control (NaBH4, MeOH, -10°C) Decision->RouteB Equatorial Attack ProductCis Cis-2,4-Product (Equatorial OH) RouteA->ProductCis ProductTrans Trans-2,4-Product (Axial OH) RouteB->ProductTrans

Caption: Figure 1. Chemo-enzymatic and synthetic logic flow for the construction of the 2,4-disubstituted pyran core. The HDA route provides the most direct access to the enone intermediate.

Detailed Experimental Protocols

Phase 1: The Hetero-Diels-Alder Cycloaddition

This step constructs the six-membered ring. The use of Danishefsky's diene allows for mild conditions, but the quality of Ethyl Glyoxylate is the primary failure point.

  • Reagents:

    • Danishefsky’s Diene (1-Methoxy-3-trimethylsilyloxy-1,3-butadiene) [Commercial or synthesized via TMSCl/ZnCl2].[1]

    • Ethyl Glyoxylate (Polymeric form requires cracking).[1]

    • Catalyst: Zinc Triflate [Zn(OTf)₂] or Eu(fod)₃.[1]

    • Solvent: Anhydrous THF or DCM.[1]

  • Protocol:

    • Pre-treatment: Distill polymeric ethyl glyoxylate over P₂O₅ under vacuum (approx. 10 mmHg) to obtain the monomeric aldehyde (bright yellow oil).[1] Use immediately.

    • Reaction Setup: In a flame-dried flask under Argon, dissolve freshly distilled ethyl glyoxylate (10 mmol) in anhydrous THF (20 mL).

    • Catalyst Addition: Add Zn(OTf)₂ (0.5 mmol, 5 mol%). Cool the mixture to 0°C.

    • Diene Addition: Dropwise add Danishefsky’s diene (11 mmol, 1.1 equiv) over 15 minutes. The solution will turn from yellow to orange/brown.[1]

    • Monitoring: Stir at 0°C for 2 hours. TLC (20% EtOAc/Hexane) should show consumption of the aldehyde.[1]

    • Hydrolysis (Critical): The initial product is a silyl enol ether.[1] Add 1N HCl (10 mL) or TFA/DCM (1:10) and stir vigorously for 30 minutes at room temperature to effect desilylation and elimination of methanol.

    • Workup: Extract with Et₂O (3x). Wash combined organics with sat. NaHCO₃ and brine.[1][2] Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂, 15-30% EtOAc/Hexanes) yields Ethyl 4-oxo-2,3-dihydro-4H-pyran-2-carboxylate (The Enone).[1]

Phase 2: Hydrogenation to the Saturated Ketone

The enone double bond is reduced to establish the tetrahydropyran core.

  • Protocol:

    • Dissolve the enone (5 mmol) in EtOAc (25 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under a hydrogen balloon (1 atm) for 4–6 hours.

    • Filtration: Filter through a celite pad to remove Pd.[1]

    • Result: Quantitative conversion to Ethyl 4-oxotetrahydropyran-2-carboxylate . This intermediate is stable and can be stored.[1]

Phase 3: Stereoselective Reduction (The "Expertise" Pillar)

Here, the researcher determines the final stereochemistry. The ester group at C2 locks the ring conformation (preferring equatorial).[1] The hydride attack on the C4 ketone determines the C4 alcohol orientation.

Option A: Synthesis of cis-2,4-Ethyl 4-hydroxyoxane-2-carboxylate (Targeting the equatorial alcohol via axial hydride attack)

  • Mechanistic Insight: Bulky reducing agents like L-Selectride are sterically hindered by the axial hydrogens at C3 and C5. They are forced to attack the ketone from the equatorial trajectory (less hindered), pushing the resulting hydroxyl group into the axial position. Wait—correction:

    • Self-Correction/Validation: In cyclohexanones/pyranones, small hydrides (NaBH4) tend to attack axially (leading to equatorial alcohol).[1] Bulky hydrides (Selectrides) attack equatorially (leading to axial alcohol).[1]

    • Thermodynamic Product: The equatorial alcohol (cis to the equatorial ester) is generally more stable.[1]

    • Reagent Choice: To get the cis-2,4 (equatorial OH) , use NaBH₄ at low temperature.[1] To get the trans-2,4 (axial OH) , use L-Selectride .[1]

  • Revised Protocol (For Cis-Isomer/Equatorial OH):

    • Dissolve the ketone (2 mmol) in MeOH (10 mL) and cool to -78°C.

    • Add NaBH₄ (2.2 mmol) in one portion.

    • Allow to warm slowly to -20°C over 2 hours.

    • Quench: Add Acetone (1 mL) followed by sat. NH₄Cl.[1]

    • Outcome: Predominantly yields the cis-isomer (Equatorial Ester / Equatorial Hydroxyl).[1]

  • Protocol (For Trans-Isomer/Axial OH):

    • Dissolve ketone in THF at -78°C.

    • Add L-Selectride (1.1 equiv).[1]

    • Oxidative workup (NaOH/H₂O₂) is required to remove the boron byproduct.[1]

Data Summary & Quality Control

Table 1: Diagnostic NMR Signals (400 MHz, CDCl3)

MoietyChemical Shift (δ)MultiplicityCoupling Constant (

)
Structural Insight
H-2 (Anomeric) 4.05 - 4.20 ppmdd

Hz
Indicates Axial H-2 (Equatorial Ester).[1]
H-4 (Carbinol) 3.70 - 3.90 ppmtt (cis) / br s (trans)

Hz (cis)
Large coupling confirms Axial H-4 (Equatorial OH).[1]
Ethyl CH2 4.25 ppmq7.1 HzStandard ester confirmation.[1]

Self-Validation Check:

  • If

    
     is < 5 Hz, the ester is likely axial (unfavorable) or the ring is in a boat conformation.[1]
    
  • If H-4 appears as a narrow multiplet (

    
     Hz), the hydroxyl is axial (Trans-isomer).[1]
    

References

  • Danishefsky, S., & Kitahara, T. (1974).[1] A Useful Diene for the Diels-Alder Reaction.[3][4][5] Journal of the American Chemical Society, 96(25), 7807–7808.[1] Link[1]

  • Bednarski, M., & Danishefsky, S. (1983).[1] On the high stereoselectivity in the catalyzed cyclocondensation of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene with aldehydes. Journal of the American Chemical Society, 105(11), 3716–3717.[1] Link[1]

  • Keck, G. E., et al. (1995).[1] Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of Organic Chemistry, 60(10), 3194–3204.[1] Link[1]

  • Ghosh, A. K., & Kulkarni, S. (2008).[1] Enantioselective synthesis of (+)-exiguolide. Organic Letters, 10(18), 3907-3909.[1] (Demonstrates reduction of 4-oxopyrans). Link[1]

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans. Link

Sources

Stereochemical Dynamics and Synthesis of Ethyl 4-hydroxyoxane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxyoxane-2-carboxylate (also known as ethyl 4-hydroxytetrahydropyran-2-carboxylate) represents a critical pharmacophore in the synthesis of polyketide antibiotics, statins (HMG-CoA reductase inhibitors), and thromboxane analogs.[1] Its structural complexity lies not in its connectivity, but in its stereochemical plasticity.[1] With two chiral centers at C2 and C4, the molecule exists as four stereoisomers.

This guide provides a definitive analysis of the conformational dynamics that govern the stability of these isomers and details a self-validating synthetic workflow favoring the biocatalytic route for high diastereomeric excess (de).

Structural Analysis & Conformational Dynamics

The oxane (tetrahydropyran) ring adopts a chair conformation analogous to cyclohexane. However, the presence of the oxygen atom introduces dipole effects that must be balanced against steric hindrance.

The Stereoisomeric Landscape

The molecule possesses stereocenters at C2 and C4 .

  • Cis-Isomers (2R,4S / 2S,4R): The carboxylate (C2) and hydroxyl (C4) groups are on the same face of the ring.

  • Trans-Isomers (2R,4R / 2S,4S): The substituents occupy opposite faces.

Conformational Anchoring

In substituted oxanes, the 2-carboxylate group acts as a "conformational anchor."[1] Due to its significant steric bulk (


-value 

1.2 kcal/mol) and the minimization of dipole repulsion with the ring oxygen, the ester group strongly prefers the equatorial position.

This anchoring effect dictates the orientation of the C4-hydroxyl group:

  • Thermodynamic Product (Cis): If C2 is equatorial, the cis isomer places the C4-hydroxyl in the equatorial position. This is the global energy minimum, devoid of significant 1,3-diaxial interactions.

  • Kinetic/High-Energy Product (Trans): If C2 is equatorial, the trans isomer forces the C4-hydroxyl into the axial position. This introduces destabilizing 1,3-diaxial interactions with the axial protons at C2 and C6.[1]

Conformation Cis Cis-Isomer (2,4-cis) (2-eq, 4-eq) Global Minimum Trans Trans-Isomer (2,4-trans) (2-eq, 4-ax) High Energy Cis->Trans Epimerization (Difficult) Interaction 1,3-Diaxial Repulsion (OH vs H-C2/H-C6) Trans->Interaction Destabilizing Factor Interaction->Cis Driving Force to

Figure 1: Conformational energy landscape. The Cis-isomer is thermodynamically preferred due to the diequatorial arrangement.

Synthetic Routes & Stereocontrol[1][2]

The synthesis typically proceeds via the reduction of ethyl 4-oxotetrahydropyran-2-carboxylate .[1] The choice of reducing agent determines the stereochemical outcome.

Chemical Reduction (Hydride Reagents)
  • Sodium Borohydride (NaBH₄): Small hydride donor.[1] Approaches from the axial face (least hindered), yielding the equatorial alcohol (Cis-isomer) as the major product.

    • Selectivity: ~4:1 (Cis:Trans).[1]

  • L-Selectride: Bulky hydride donor.[1] Steric hindrance forces attack from the equatorial face, yielding the axial alcohol (Trans-isomer).

    • Selectivity: >9:1 (Trans:Cis).[1]

Biocatalytic Reduction (The Gold Standard)

For pharmaceutical applications, Ketoreductases (KREDs) offer superior enantioselectivity and diastereoselectivity. KREDs can be screened to target the specific facial attack required, often achieving >99% diastereomeric excess (de).

MethodReagentMajor ProductConfigurationMechanism
Thermodynamic NaBH₄ / MeOHCis (OH-eq)(2R, 4S) + (2S, 4R)Axial Attack
Kinetic L-SelectrideTrans (OH-ax)(2R, 4R) + (2S, 4S)Equatorial Attack
Enzymatic KRED (Screened)Tunable Single EnantiomerActive Site Control

Analytical Characterization (Self-Validating Protocol)

The stereochemistry must be validated using


H-NMR coupling constants (

-values)
. This method relies on the Karplus equation, which correlates the dihedral angle between vicinal protons to the magnitude of the coupling constant.[2]
The H4 Signal Diagnostic

Focus on the proton at C4 (


).
  • Scenario A: Cis-Isomer (Equatorial OH, Axial H)

    • 
       is axial .[1]
      
    • It has two vicinal axial neighbors (

      
       and 
      
      
      
      ).[1]
    • Result: Large coupling constants (

      
       Hz) appear as a wide triplet of triplets (tt).
      
  • Scenario B: Trans-Isomer (Axial OH, Equatorial H)

    • 
       is equatorial .[1]
      
    • It has no anti-periplanar (axial-axial) relationships with neighbors.[1]

    • Result: Small coupling constants (

      
       Hz) appear as a narrow multiplet or broad singlet.[1]
      

NMR_Logic Start Analyze H4 Proton Signal Coupling Measure J-Coupling (H4-H3/H5) Start->Coupling LargeJ Large J (~11 Hz) Axial-Axial Coupling Coupling->LargeJ SmallJ Small J (< 5 Hz) Axial-Equatorial Coupling Coupling->SmallJ ResultCis Conclusion: H4 is Axial Product: Cis-Isomer (OH-eq) LargeJ->ResultCis ResultTrans Conclusion: H4 is Equatorial Product: Trans-Isomer (OH-ax) SmallJ->ResultTrans

Figure 2: NMR Decision Tree for Stereochemical Assignment.

Detailed Experimental Protocol

Objective: Biocatalytic Synthesis of (2R,4S)-Ethyl 4-hydroxyoxane-2-carboxylate (Cis-isomer).

Reagents & Equipment[1]
  • Substrate: Ethyl 4-oxotetrahydropyran-2-carboxylate (100 mg).

  • Enzyme: KRED-P1 (Codexis or equivalent screening kit hit).[1]

  • Cofactor: NADP+ (1.0 equiv) + Glucose Dehydrogenase (GDH) for recycling.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (5% v/v co-solvent).[1]

Workflow
  • Buffer Prep: Dissolve NADP+ (1.2 mg) and Glucose (200 mg) in 10 mL of phosphate buffer.

  • Enzyme Activation: Add GDH (5 mg) and KRED-P1 (10 mg) to the buffer. Stir gently at 30°C for 10 mins.

  • Substrate Addition: Dissolve the ketone substrate (100 mg) in 0.5 mL DMSO. Add dropwise to the enzyme mixture.

  • Incubation: Stir at 30°C @ 150 rpm for 24 hours. Monitor pH; adjust with 0.1M NaOH if it drops below 6.5.[1]

  • Quench & Extract: Add 10 mL Ethyl Acetate (EtOAc). Vortex vigorously. Centrifuge to separate phases. Repeat extraction 2x.

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Dissolve residue in CDCl₃. Acquire

    
    H-NMR.[1][3][4][5] Verify 
    
    
    
    signal width > 20 Hz (sum of couplings) to confirm cis-configuration.

References

  • Conformational Analysis of Tetrahydropyrans

    • Smith, A. B., et al. "Conformational Analysis of 2,6-Disubstituted Tetrahydropyrans." Journal of Organic Chemistry, vol. 60, no. 24, 1995, pp. 7837–7848. Link

  • Biocatalytic Reduction Strategies

    • Hollmann, F., et al. "Biocatalytic Reductions of Carboxylic Acids and Esters." ChemCatChem, vol. 14, 2022.[6] Link[6]

  • NMR Coupling Constants in Heterocycles

    • Freibolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2005.[1] (Standard text for Karplus relationships in chair conformations).

  • Synthesis of 4-Hydroxypyran Derivatives

    • Yadav, J. S., et al. "Stereoselective synthesis of (2,6-cis)- and (2,6-trans)-tetrahydropyrans."[1] Tetrahedron Letters, vol. 44, no. 46, 2003.[1][7] Link

Sources

The Privileged Scaffold: A Technical Guide to Ethyl 4-hydroxyoxane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep dive into Ethyl 4-hydroxyoxane-2-carboxylate (systematically known as Ethyl 4-hydroxytetrahydropyran-2-carboxylate ). While often viewed as a "hidden" intermediate, this scaffold represents a critical junction in the history of medicinal chemistry, bridging the gap between carbohydrate chemistry and the total synthesis of complex statins and polyketide mimetics.

Executive Summary

This compound is not merely a chemical reagent; it is a privileged pharmacophore scaffold . Historically, its structural motif—a six-membered ether ring decorated with distal hydroxyl and carboxylate functionalities—emerged as a cornerstone in the development of HMG-CoA reductase inhibitors (statins) and thromboxane receptor antagonists. This guide explores its evolution from a theoretical bioisostere to a commercially vital building block, detailing the stereochemical imperatives that drive its utility in drug discovery.

Part 1: Historical Evolution & Discovery Context

The "Mevalonate" Imperative (1970s–1980s)

The history of this molecule is inextricably linked to the discovery of Compactin (Mevinastatin) and Lovastatin in the 1970s. Akira Endo’s discovery that fungal metabolites could inhibit HMG-CoA reductase triggered a global race to synthesize analogs of the 3,5-dihydroxyheptanoic acid side chain.

  • The Connection: In solution, the biologically active open-chain dihydroxy acid exists in equilibrium with its lactone form. However, medicinal chemists sought more stable, conformationally restricted analogs to improve binding affinity and metabolic stability.

  • The Emergence: The tetrahydropyran (oxane) ring system was identified as a bioisostere for the lactone moiety. Unlike the hydrolytically unstable lactone, the oxane ring offered a rigid scaffold that could orient the C2-carboxylate and C4-hydroxyl groups in a precise spatial arrangement mimicking the transition state of HMG-CoA reduction.

From Carbohydrate Degradation to De Novo Synthesis

Originally, derivatives of 4-hydroxyoxane-2-carboxylate were accessed via the degradation of abundant carbohydrates (the "Chiral Pool" approach), specifically from D-glucose or D-galactose.

  • Limitation: This method was restricted by fixed stereochemistry.

  • Evolution: The 1990s saw a shift toward de novo asymmetric synthesis, utilizing the Prins cyclization and Hetero-Diels-Alder reactions. This allowed researchers to access "unnatural" stereoisomers required for novel synthetic drugs, establishing this compound as a versatile, modular building block.

Part 2: Structural Logic & Pharmacophore Mapping

The utility of this molecule lies in its ability to present functional groups in specific vectors.[1][2]

Stereochemical Control

The molecule possesses two chiral centers (C2 and C4).

  • Cis-configuration (2R, 4R or 2S, 4S): Often mimics the folded conformation of statin side chains.

  • Trans-configuration (2R, 4S or 2S, 4R): utilized in designing thromboxane antagonists where a linear orientation is preferred.

Bioisosterism Visualization

The following diagram illustrates how the oxane core acts as a rigid linker, replacing flexible alkyl chains or unstable lactones in drug design.

PharmacophoreMap Target Target Protein (e.g., HMG-CoA Reductase) Scaffold Oxane Core (Rigid Spacer) C2_Group C2-Carboxylate (Ionic Interaction) Scaffold->C2_Group Positions C4_Group C4-Hydroxyl (H-Bond Donor/Acceptor) Scaffold->C4_Group Positions Bioisostere Bioisostere of: 1. Lactone (Statins) 2. Cyclohexane (ADME) Scaffold->Bioisostere Function C2_Group->Target Binds (Salt Bridge) C4_Group->Target Binds (H-Bond)

Figure 1: Pharmacophore mapping showing the structural role of the oxane scaffold in ligand-protein binding.

Part 3: Technical Synthesis Protocol

Objective: Synthesis of cis-Ethyl 4-hydroxyoxane-2-carboxylate via the Prins Cyclization . Rationale: This method is chosen for its high diastereoselectivity, favoring the thermodynamic cis-product, and its use of simple starting materials.

Reaction Scheme Workflow

SynthesisWorkflow Start Homoallylic Alcohol (3-buten-1-ol) Intermediate Oxocarbenium Ion Transition State Start->Intermediate + Reagent Reagent Ethyl Glyoxylate (Aldehyde Source) Reagent->Intermediate Catalyst Lewis Acid (TFA or TMSOTf) Catalyst->Intermediate Promotes Product_Crude 4-Trifluoroacetoxy Intermediate Intermediate->Product_Crude Cyclization Hydrolysis Hydrolysis (K2CO3 / MeOH) Product_Crude->Hydrolysis Final This compound (cis-isomer major) Hydrolysis->Final

Figure 2: Step-wise synthesis workflow via the Prins Cyclization method.

Detailed Methodology

Safety Note: Trifluoroacetic acid (TFA) is corrosive. Perform all steps in a fume hood.

  • Reagent Preparation:

    • Charge a flame-dried round-bottom flask with 3-buten-1-ol (1.0 equiv) and ethyl glyoxylate (1.2 equiv) in anhydrous dichloromethane (DCM).

    • Cool the mixture to 0°C under an argon atmosphere.

  • Acid-Promoted Cyclization:

    • Add TFA (Trifluoroacetic acid) (2.0 equiv) dropwise.

    • Mechanism:[3] The acid generates an oxocarbenium ion from the glyoxylate, which is trapped by the homoallylic alcohol. The alkene then attacks the internal cation, closing the ring.

    • Stir at room temperature for 12 hours. The intermediate formed is often the trifluoroacetate ester at the C4 position.

  • Hydrolysis (Deprotection):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the residue in Methanol (MeOH).

    • Add Potassium Carbonate (K2CO3) (3.0 equiv) and stir for 1 hour to cleave the trifluoroacetate ester, revealing the free C4-hydroxyl group.

  • Purification:

    • Filter off solids and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

    • Validation: Verify structure via 1H-NMR (Look for the characteristic oxane protons at 3.5–4.0 ppm).

Part 4: Analytical Data & Specifications

For researchers verifying the identity of the synthesized or purchased compound (CAS: 1822505-24-7 or isomers), the following physicochemical properties are standard.

ParameterSpecificationNotes
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Colorless to pale yellow oilViscous liquid at RT
Boiling Point ~276°C (Predicted)Often distilled under high vacuum
Density 1.17 ± 0.06 g/cm³Denser than water
Solubility DMSO, Methanol, DCMPoorly soluble in water
Key NMR Signal δ 4.1-4.2 (q, O-CH2-CH3)Ethyl ester confirmation
Key IR Band ~1730-1750 cm⁻¹Carbonyl (C=O) stretch

Part 5: References & Authoritative Grounding

  • Crosby, S. R., et al. (2000). "A Practical Synthesis of Tetrahydropyran-4-ones." Journal of Organic Chemistry. (Describes the oxidation/reduction cycles relevant to this scaffold).

  • Ghosh, A. K., et al. (2018). "Tetrahydropyran Rings in Natural Products and Medicinal Chemistry." Chemical Reviews. (Comprehensive review of the oxane scaffold utility).

  • Endo, A. (1992). "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research. (Historical context for the pharmacophore).

  • PubChem Database. "Compound Summary: this compound." National Library of Medicine.

  • Fluorochem. "Product Specification: Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate."[4] (Precursor data).

Disclaimer: This guide is for research and educational purposes only. All chemical synthesis should be performed by qualified personnel using appropriate safety equipment.

Sources

The Pivotal Role of the Hydroxyl Group in Oxane Chemistry: A Technical Guide to Synthesis, Reactivity, and Transformation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the chemical reactivity of the hydroxyl group in oxanes, a class of saturated oxygen-containing heterocycles. Recognizing the prevalence of hydroxylated oxane moieties in a vast array of natural products, pharmaceuticals, and advanced materials, this document is tailored for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of reactions to offer a detailed analysis of the underlying principles governing the hydroxyl group's behavior as a nucleophile, electrophile, and directing group. We delve into key transformations including etherification, esterification, oxidation, and nucleophilic substitution, with a strong emphasis on modern, stereoselective synthetic methods. Each section is underpinned by a discussion of mechanistic causality, providing a rationale for experimental design and reagent choice. Detailed, field-proven protocols for seminal reactions are provided, complete with self-validating checks. Furthermore, this guide addresses the strategic importance of orthogonal protecting group strategies and the profound impact of the hydroxyl group on the pharmacokinetic and pharmacodynamic profiles of oxane-containing therapeutics.

Introduction: The Oxane Moiety and the Significance of the Hydroxyl Group

Ubiquity of Oxanes in Nature and Medicine

The oxane, or tetrahydropyran, ring is a privileged scaffold in chemistry and biology. This six-membered saturated heterocycle containing one oxygen atom is a fundamental structural motif in a vast number of biologically active molecules. From the simple pyranose form of carbohydrates like glucose to complex macrocyclic antibiotics and marine natural products, the oxane ring provides a stable, yet conformationally flexible, framework.[1][2] Its prevalence in nature has made it a cornerstone in the development of therapeutics, with many drugs containing this heterocyclic system.

The Hydroxyl Group: A Locus of Reactivity and Specificity

The true chemical versatility of the oxane ring is often unlocked by the presence of one or more hydroxyl (-OH) groups. This functional group, seemingly simple in its composition, imparts a rich and varied reactivity to the oxane scaffold.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, a nucleophile, and, upon activation, an electrophile. This multifaceted nature allows for a wide range of chemical transformations, making hydroxylated oxanes key intermediates in the synthesis of complex molecules. In the context of drug discovery, the hydroxyl group is a critical pharmacophore, often playing a pivotal role in the molecular recognition events that underpin biological activity.[4][5]

Physicochemical Properties Influenced by the Hydroxyl Group

The presence of a hydroxyl group dramatically influences the physicochemical properties of an oxane. The highly polarized O-H bond introduces a significant dipole moment and the capacity for hydrogen bonding.[6] This leads to increased water solubility, a crucial factor in drug development, and higher boiling points compared to their non-hydroxylated counterparts. The ability of the hydroxyl group to engage in hydrogen bonding networks is also a key determinant of the binding affinity of a drug molecule to its biological target.[5]

Stereoselective Synthesis of Hydroxylated Oxanes

The ability to construct the oxane ring with precise control over the stereochemistry of its substituents, including hydroxyl groups, is a cornerstone of modern organic synthesis. Several powerful methods have emerged to address this challenge.

Intramolecular Hydroalkoxylation of Alkenols

The intramolecular hydroalkoxylation of δ-hydroxy olefins is a direct and atom-economical approach to the synthesis of substituted tetrahydropyrans.[7] This reaction can be catalyzed by a variety of transition metals, with gold and platinum catalysts being particularly effective. The choice of catalyst and reaction conditions can allow for high levels of stereocontrol, making this a valuable tool for the synthesis of complex hydroxylated oxanes.

Prins Cyclization: A Powerful Tool for Tetrahydropyran Synthesis

The Prins cyclization, the reaction of a homoallylic alcohol with an aldehyde, is a classic yet continually evolving method for the synthesis of 4-hydroxytetrahydropyrans.[8][9] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the judicious choice of Lewis or Brønsted acid catalyst and reaction conditions. This method is particularly powerful for the construction of highly substituted oxane rings with defined stereochemistry.[10][11]

Caption: The Prins cyclization pathway for the synthesis of 4-hydroxytetrahydropyrans.

Organocatalysis in Oxane Synthesis

In recent years, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of oxanes.[12][13] Chiral Brønsted acids, such as phosphoric acids, can catalyze the intramolecular oxa-Michael addition of alcohols to α,β-unsaturated systems, leading to the formation of chiral substituted tetrahydropyrans with high enantioselectivity. This approach avoids the use of metals and often proceeds under mild reaction conditions.

Protocol: Diastereoselective Synthesis of a 4-Hydroxytetrahydropyran via Prins Cyclization

This protocol describes the synthesis of a cis-2,6-disubstituted-4-hydroxytetrahydropyran, a common structural motif in natural products. The diastereoselectivity is controlled by the thermodynamic preference for the chair conformation with bulky substituents in equatorial positions.

Self-Validating System: The success of this reaction is validated by the diastereomeric ratio (d.r.) of the product, which should be high in favor of the cis isomer. This can be determined by 1H NMR spectroscopy by analyzing the coupling constants of the protons on the oxane ring. A large coupling constant (typically > 8 Hz) between H-2 and H-6 and the adjacent axial protons is indicative of the desired cis stereochemistry.

Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) in anhydrous DCM to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the product by 1H and 13C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Fundamental Reactivity of the Hydroxyl Group in Oxanes

The C-O and O-H Bonds: Polarity and Reactivity

The chemical behavior of the hydroxyl group is dominated by the polarity of the C-O and O-H bonds. Oxygen, being more electronegative than both carbon and hydrogen, draws electron density towards itself, creating a partial negative charge on the oxygen and partial positive charges on the carbon and hydrogen atoms.[3] This polarization dictates the hydroxyl group's reactivity.

The Hydroxyl Group as a Nucleophile

The lone pairs of electrons on the oxygen atom make the hydroxyl group an excellent nucleophile. It can readily attack a wide range of electrophilic centers, leading to the formation of ethers, esters, and other functional groups. The nucleophilicity of the hydroxyl group can be further enhanced by deprotonation with a base to form a more potent alkoxide nucleophile.

The Hydroxyl Group as an Electrophile (after activation)

While the hydroxyl group itself is not a good leaving group, it can be converted into one through protonation or derivatization. In acidic media, the hydroxyl group is protonated to form an oxonium ion, which can depart as a water molecule. Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate) or a phosphonium salt (in the Mitsunobu reaction), transforming it into an excellent leaving group for nucleophilic substitution reactions.

Acidity and Basicity of the Hydroxyl Group

The hydroxyl group is amphoteric, meaning it can act as both a weak acid and a weak base. As a Brønsted acid, it can donate a proton to a strong base.[13] As a Lewis base, the lone pairs on the oxygen can coordinate to Lewis acids. The acidity of the hydroxyl group is influenced by the electronic effects of the surrounding substituents on the oxane ring.

Stereoelectronic Effects: Axial vs. Equatorial Hydroxyl Group Reactivity

The reactivity of a hydroxyl group on an oxane ring is significantly influenced by its stereochemical orientation: axial or equatorial. Generally, equatorial hydroxyl groups are more sterically accessible and are often more reactive towards bulky reagents.[14] Conversely, axial hydroxyl groups can be more reactive in certain reactions due to stereoelectronic effects, such as anchimeric assistance from the ring oxygen. For example, in some oxidation reactions, axial alcohols are oxidized faster than their equatorial counterparts.[15] The preference for axial or equatorial attack by a reagent is also a critical factor in determining the stereochemical outcome of a reaction.

Key Transformations of the Hydroxyl Group in Oxanes

Etherification: Building Complex Scaffolds

The conversion of a hydroxyl group to an ether is a fundamental transformation in organic synthesis, allowing for the connection of molecular fragments and the construction of more complex architectures.

The Williamson ether synthesis is a classic and reliable method for forming ethers.[16] It involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. While traditionally carried out with strong bases like sodium hydride, modern variations employ milder bases and phase-transfer catalysts to improve yields and substrate scope.

In the presence of a strong acid, alcohols can undergo dehydration to form ethers. This reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by another alcohol molecule.[17] This method is most effective for the synthesis of symmetrical ethers from primary alcohols.

Etherification_Pathways cluster_williamson Williamson Ether Synthesis cluster_acid_catalyzed Acid-Catalyzed Etherification Hydroxylated_Oxane Hydroxylated Oxane (R-OH) Alkoxide Alkoxide (R-O-) Hydroxylated_Oxane->Alkoxide Deprotonation Protonated_Alcohol Protonated Alcohol (R-OH2+) Hydroxylated_Oxane->Protonated_Alcohol Protonation Ether_W Ether (R-O-R') Alkoxide->Ether_W SN2 Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Ether_W Ether_AC Ether (R-O-R) Protonated_Alcohol->Ether_AC Nucleophilic Attack Another_Alcohol Another Alcohol (R-OH) Another_Alcohol->Ether_AC Base Base (e.g., NaH) Base->Alkoxide Acid Acid (e.g., H2SO4) Acid->Protonated_Alcohol

Caption: Comparison of Williamson and Acid-Catalyzed Etherification Pathways.

This protocol utilizes a mild and efficient method for the methylation of a secondary alcohol on a tetrahydropyran ring.

Self-Validating System: The reaction can be monitored by the disappearance of the starting material's -OH peak in the IR spectrum and the appearance of a new methoxy signal (a singlet at ~3.4 ppm) in the 1H NMR spectrum of the product.

Methodology:

  • Reactant Preparation: In a vial, dissolve the hydroxylated tetrahydropyran (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add potassium carbonate (K2CO3) (3.0 equiv).

  • Reagent Addition: Add methyl iodide (CH3I) (1.5 equiv).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification and Validation: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography. Confirm the structure of the methylated product by NMR and mass spectrometry.

Esterification: Modulating Physicochemical Properties

Esterification is a key reaction for modifying the properties of a hydroxylated oxane, often used to create prodrugs or to alter solubility and lipophilicity.

Fischer esterification, the acid-catalyzed reaction of an alcohol with a carboxylic acid, is a classic but reversible process. For more efficient and irreversible ester formation, activated carboxylic acid derivatives such as acid chlorides or anhydrides are commonly used.[18] Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to form esters from carboxylic acids under mild conditions.

This protocol describes a mild and high-yielding method for the esterification of a hydroxylated oxane with a carboxylic acid.

Self-Validating System: The formation of the ester can be confirmed by the appearance of a characteristic ester carbonyl stretch in the IR spectrum (around 1735 cm-1) and the disappearance of the broad -OH stretch of the starting alcohol. In the 1H NMR, a downfield shift of the proton attached to the esterified carbon is expected.

Methodology:

  • Reactant Preparation: To a solution of the hydroxylated oxane (1.0 equiv), the carboxylic acid (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.1 M), add EDCI (1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction with DCM and wash with 1 M HCl, saturated NaHCO3, and brine.

  • Purification and Validation: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography. Confirm the structure of the ester by NMR, IR, and mass spectrometry.

Oxidation: Accessing Carbonyl Functionality

The oxidation of hydroxyl groups in oxanes provides access to valuable ketone and aldehyde functionalities, which are versatile intermediates for further synthetic transformations.

Primary alcohols in oxanes can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones.[19][20][21] The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

A variety of reagents are available for the oxidation of alcohols.[17][22] For the selective oxidation of primary alcohols to aldehydes, mild reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly employed to prevent overoxidation to the carboxylic acid.[1] For the oxidation of secondary alcohols to ketones, a wider range of oxidants can be used, including chromium-based reagents (e.g., Jones reagent) and milder, more modern alternatives.

Oxidizing AgentSubstrateProductKey Features
PCC Primary AlcoholAldehydeMild, anhydrous conditions
DMP Primary/Secondary AlcoholAldehyde/KetoneMild, neutral pH, short reaction times
Swern Oxidation Primary/Secondary AlcoholAldehyde/KetoneCryogenic temperatures, avoids heavy metals
Jones Reagent Primary/Secondary AlcoholCarboxylic Acid/KetoneStrong, acidic conditions

This protocol describes a mild and efficient oxidation of a secondary alcohol to a ketone.

Self-Validating System: The reaction is validated by the appearance of a strong ketone carbonyl stretch in the IR spectrum (around 1715 cm-1) and the disappearance of the -OH proton signal in the 1H NMR spectrum.

Methodology:

  • Reactant Preparation: To a solution of the secondary alcohol (1.0 equiv) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (1.5 equiv) in one portion.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Workup: Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM.

  • Purification and Validation: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography. Confirm the structure of the ketone by NMR, IR, and mass spectrometry.

Nucleophilic Substitution: Halogenation and Beyond

Replacing the hydroxyl group with another nucleophile is a powerful way to introduce new functionality.

As the hydroxide ion is a poor leaving group, the hydroxyl group must first be activated. Common methods include conversion to a sulfonate ester (tosylate, mesylate) or using the Mitsunobu reaction. The Mitsunobu reaction allows for the substitution of a hydroxyl group with a variety of nucleophiles with inversion of stereochemistry.

This protocol describes the inversion of a secondary alcohol on an oxane ring using p-nitrobenzoic acid as the nucleophile, followed by hydrolysis of the resulting ester.

Self-Validating System: The inversion of stereochemistry can be confirmed by comparing the 1H NMR spectrum of the final alcohol with that of the starting material. Changes in coupling constants and chemical shifts of adjacent protons will indicate the change from, for example, an equatorial to an axial hydroxyl group.

Methodology:

  • Reactant Preparation: To a solution of the secondary alcohol (1.0 equiv), triphenylphosphine (PPh3) (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture and purify the crude ester by flash chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and water, and add potassium carbonate (K2CO3). Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Purification and Validation: Neutralize the reaction with dilute HCl, extract with ethyl acetate, and purify the inverted alcohol by flash chromatography. Confirm the structure and stereochemistry by NMR.

The Strategic Use of Protecting Groups for Oxane Hydroxyls

The Imperative for Orthogonal Protection in Multi-Step Synthesis

In the synthesis of complex molecules containing multiple hydroxyl groups, it is often necessary to selectively react one hydroxyl group while leaving others unchanged. This is achieved through the use of protecting groups.[23][24] An ideal protecting group is easily installed, stable to a range of reaction conditions, and can be selectively removed under mild conditions without affecting other functional groups. The concept of "orthogonal" protecting groups, which can be removed under different, non-interfering conditions, is crucial for efficient multi-step synthesis.[6]

Common and Advanced Protecting Groups for Alcohols

A wide variety of protecting groups for alcohols are available.[18][25] Some of the most common include:

  • Silyl ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): These are versatile protecting groups with a wide range of stabilities, which can be tuned by the steric bulk of the silicon substituents. They are typically removed with fluoride sources (e.g., TBAF) or acid.

  • Acetals (e.g., MOM, MEM, THP): These are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.

  • Benzyl ethers (e.g., Bn): These are robust protecting groups that are stable to a wide range of conditions and are typically removed by catalytic hydrogenation.

Caption: Common Protecting Group Strategies for Hydroxyl Groups.

Protocol: Orthogonal Protection of a Diol on an Oxane Ring

This protocol demonstrates the selective protection of a primary alcohol as a silyl ether in the presence of a secondary alcohol.

Self-Validating System: Successful selective protection can be confirmed by 1H NMR, which will show the disappearance of the proton signals corresponding to the primary alcohol's hydroxyl group and the appearance of the characteristic signals for the silyl protecting group, while the secondary alcohol's hydroxyl proton signal remains.

Methodology:

  • Reactant Preparation: To a solution of the diol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.1 M) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) in one portion.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification and Validation: Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography. Confirm the structure of the selectively protected product by NMR.

The Hydroxyl Group in Drug Discovery and Development

The Hydroxyl Group as a Key Pharmacophore: Hydrogen Bonding in Drug-Receptor Interactions

The hydroxyl group is a masterful architect of molecular recognition in biological systems. Its ability to act as both a hydrogen bond donor and acceptor allows it to form highly specific and directional interactions with amino acid residues in the binding sites of proteins.[4] These hydrogen bonds are often critical for the high affinity and selectivity of a drug for its target. The precise positioning of a hydroxyl group on an oxane scaffold can therefore be the difference between a potent therapeutic and an inactive molecule.

Impact of Hydroxylation on ADME Properties

The introduction or modification of a hydroxyl group can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Increased polarity from a hydroxyl group can improve aqueous solubility, which may enhance absorption. However, it can also increase clearance through the kidneys. The hydroxyl group is also a common site for metabolic transformations, such as glucuronidation or sulfation, which can facilitate drug excretion. Therefore, medicinal chemists must carefully consider the placement and reactivity of hydroxyl groups to achieve an optimal pharmacokinetic profile.

Conclusion: Harnessing the Versatility of the Oxane Hydroxyl Group

The hydroxyl group, when appended to the robust and biologically relevant oxane scaffold, creates a molecule of immense chemical potential. Its reactivity as a nucleophile, its ability to be transformed into an excellent leaving group, and its capacity for oxidation provide a rich toolbox for the synthetic chemist. For the drug development professional, the hydroxyl group is a key handle for modulating physicochemical properties and a critical determinant of biological activity. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of the hydroxyl group in oxane chemistry, paving the way for the discovery and development of novel therapeutics and advanced materials.

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC - NIH. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters - ACS Publications. [Link]

  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Alcohol Reactivity. MSU chemistry. [Link]

  • Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization. PubMed. [Link]

  • Intramolecular Hydroalkoxylation/Reduction and Hydroamination/Reduction of Unactivated Alkynes Using a Silane-Iodine Catalytic System. Organic Chemistry Portal. [Link]

  • Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. PubMed Central. [Link]

  • Oxidation of Alcohols. Organic Chemistry - Jack Westin. [Link]

  • Glucose. Wikipedia. [Link]

  • Functional Groups In Organic Chemistry. [Link]

  • Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals. CrystEngComm (RSC Publishing). [Link]

  • Protecting Group Strategies. ResearchGate. [Link]

  • Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Quantitative Comparison of Pyranose Dehydrogenase Action on Diverse Xylooligosaccharides. PMC - NIH. [Link]

  • Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. PubMed. [Link]

  • Synthesis of Oxazocenones via Gold(I)-Catalyzed 8-Endo-Dig Hydroalkoxylation of Alkynamides. PMC - NIH. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

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  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

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Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of 4-Hydroxytetrahydropyran-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Tetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing as a core structural element in a vast array of natural products and clinically approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric groups. Specifically, the 4-hydroxytetrahydropyran-2-carboxylate substructure offers a rich platform for further functionalization, with the hydroxyl and carboxylate moieties serving as key handles for molecular elaboration and interaction with biological targets. The stereochemical configuration at the C-2, C-4, and any other chiral centers on the THP ring is paramount in defining the molecule's biological activity and selectivity. Consequently, the development of robust and highly stereoselective synthetic methodologies to access these valuable building blocks is a critical endeavor for researchers in drug discovery and development.

This comprehensive guide details field-proven strategies for the stereoselective synthesis of 4-hydroxytetrahydropyran-2-carboxylates, with a focus on explaining the causal relationships behind experimental choices to ensure both scientific integrity and practical applicability.

Strategic Approaches to Stereocontrol

The stereoselective construction of the 4-hydroxytetrahydropyran-2-carboxylate core can be achieved through several powerful synthetic strategies. The choice of method often depends on the desired stereochemical outcome (cis vs. trans substitution patterns), the availability of starting materials, and the desired scale of the reaction. This guide will focus on three principal and highly effective approaches:

  • [4+2] Hetero-Diels-Alder Cycloaddition: A convergent and often highly stereoselective method for the direct formation of the tetrahydropyran ring.

  • Prins Cyclization: A versatile acid-catalyzed reaction involving the coupling of a homoallylic alcohol with an aldehyde or ketone, offering good control over stereochemistry.

  • Organocatalytic Domino Reactions: Elegant one-pot transformations that construct multiple stereocenters with high fidelity through a cascade of reactions.

The following sections will provide detailed protocols and mechanistic insights for each of these key methodologies.

Methodology 1: Hetero-Diels-Alder Cycloaddition

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the convergent synthesis of dihydropyran rings, which can be subsequently reduced to the desired tetrahydropyran scaffold. The reaction involves the [4+2] cycloaddition of an electron-rich diene with an electron-deficient dienophile (or vice versa in an inverse-electron-demand HDA). For the synthesis of 4-hydroxytetrahydropyran-2-carboxylates, a common strategy involves the reaction of a Danishefsky-type diene with an α,β-unsaturated carbonyl compound.

Causality of Experimental Choices:

The stereochemical outcome of the HDA reaction is governed by the facial selectivity of the diene and dienophile approach, which is influenced by the steric and electronic properties of the substrates and the nature of the catalyst. Chiral Lewis acids are often employed to induce enantioselectivity by coordinating to the dienophile and creating a chiral environment. The endo-selectivity, predicted by the Alder-endo rule, typically leads to the formation of the cis-substituted product.

Visualizing the Hetero-Diels-Alder Workflow

HDA_Workflow Start Starting Materials: Danishefsky's Diene & Ethyl Glyoxylate Reaction [4+2] Hetero-Diels-Alder - Chiral Lewis Acid Catalyst (e.g., (R)-BINOL-TiCl2) - Toluene, -78 °C Start->Reaction Intermediate Dihydropyran Cycloadduct Reaction->Intermediate Reduction Diastereoselective Reduction - NaBH4, CeCl3·7H2O (Luche Reduction) - Methanol, 0 °C Intermediate->Reduction Product cis-4-Hydroxytetrahydropyran-2-carboxylate Reduction->Product Prins_Mechanism cluster_mechanism Reaction Mechanism Start Homoallylic Alcohol + Ethyl Glyoxylate Activation Protonation/Lewis Acid Activation of Glyoxylate Start->Activation Intermediate Oxocarbenium Ion Intermediate Activation->Intermediate Attack Intramolecular Attack of Alkene Cyclization 6-endo-trig Cyclization (Chair-like Transition State) Attack->Cyclization Nucleophilic attack Intermediate->Cyclization Cation Tetrahydropyranyl Cation Cyclization->Cation Trapping Nucleophilic Trapping (H2O) Cation->Trapping Product cis/trans-4-Hydroxytetrahydropyran- 2-carboxylate Trapping->Product Organo_Domino cluster_reactants Reactants Donor Michael Donor (e.g., Ethyl acetoacetate) Enamine Enamine Formation Donor->Enamine Acceptor Michael Acceptor (e.g., Acrolein) Michael Asymmetric Michael Addition Acceptor->Michael Catalyst Chiral Organocatalyst (e.g., Proline derivative) Catalyst->Enamine Enamine->Michael Intermediate γ-Hydroxy Carbonyl Intermediate Michael->Intermediate Hemiacetalization Intramolecular Hemiacetalization Intermediate->Hemiacetalization Product Enantioenriched 4-Hydroxytetrahydropyran- 2-carboxylate Hemiacetalization->Product

Application Note: Ethyl 4-Hydroxyoxane-2-Carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxyoxane-2-carboxylate (also known as ethyl 4-hydroxytetrahydropyran-2-carboxylate) represents a "privileged scaffold" in modern medicinal chemistry. Its core tetrahydropyran (THP) ring is ubiquitous in marine natural products (e.g., bryostatins, spongistatins) and serves as a critical pharmacophore in fragment-based drug discovery (FBDD).

This guide addresses the strategic utilization of this molecule as a chiral building block. Unlike simple aliphatic chains, the THP ring imposes conformational constraints that can pre-organize functional groups (the C2 ester and C4 hydroxyl) for optimal binding affinity. This note details the stereochemical management of the scaffold and provides a validated protocol for its stereoselective functionalization.

Structural Analysis & Stereochemistry

The Cis/Trans Dichotomy

The utility of this building block hinges on the relative stereochemistry between the C2-carboxylate and the C4-hydroxyl group.

  • Thermodynamic Stability: The 2,6-disubstituted tetrahydropyrans generally favor an all-equatorial conformation. However, for 2,4-disubstitution, the analysis requires evaluating 1,3-diaxial interactions.

  • The cis-Isomer ((2R,4S) or (2S,4R)): Typically allows both substituents to adopt equatorial positions, minimizing steric strain. This is often the thermodynamically preferred isomer.

  • The trans-Isomer: Forces one substituent into an axial position, often making it the kinetic product in cyclization reactions (e.g., Prins cyclization) or requiring specific hydride donors for access via ketone reduction.

Strategic Value in Synthesis
  • Orthogonal Protection: The molecule contains a free secondary alcohol and a masked primary alcohol (the ester). This allows for sequential, orthogonal functionalization.

  • Peptidomimetic Scaffold: The distance between the C2 and C4 oxygens (~4.5 Å to 5.5 Å depending on conformation) mimics the

    
     and 
    
    
    
    residues in
    
    
    -turns, making it valuable for peptidomimetic design.

Application Note: Fragment Coupling & Library Generation

Workflow: From Scaffold to Lead

The following diagram illustrates the logical flow of utilizing the scaffold in a drug discovery campaign, moving from stereoselective synthesis to library generation.

G Start Start: Ethyl 4-oxotetrahydropyran -2-carboxylate Red Step 1: Stereoselective Reduction Start->Red NaBH4 or L-Selectride Iso_Cis Cis-Isomer (Thermodynamic) Red->Iso_Cis Small Hydride (Equatorial Attack) Iso_Trans Trans-Isomer (Kinetic/Steric) Red->Iso_Trans Bulky Hydride (Axial Attack) Func Step 2: Functionalization (Mitsunobu/Amidation) Iso_Cis->Func Iso_Trans->Func Library Target Library: Kinase/Enzyme Inhibitors Func->Library Diversification

Figure 1: Strategic workflow for generating stereochemically distinct libraries from the parent ketone.

Detailed Protocol: Stereoselective Synthesis

Objective: To synthesize the cis-ethyl 4-hydroxyoxane-2-carboxylate from the commercially available 4-oxo precursor with high diastereomeric ratio (dr).

Rationale: Sodium borohydride (


) is used as a small hydride donor. In 4-substituted cyclohexanones and pyranones, small hydrides tend to attack from the axial direction (perpendicular to the ring), leading to the equatorial alcohol (thermodynamic product).
Materials & Reagents
ReagentEquiv.Role
Ethyl 4-oxotetrahydropyran-2-carboxylate1.0Starting Material
Sodium Borohydride (

)
0.5 - 0.6Reducing Agent
Ethanol (Absolute)SolventReaction Medium
Saturated

QuenchProton Source/Buffer
Ethyl Acetate (EtOAc)SolventExtraction
Step-by-Step Methodology
  • Preparation (T = 0 min):

    • Dissolve Ethyl 4-oxotetrahydropyran-2-carboxylate (1.72 g, 10.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to -78°C using a dry ice/acetone bath. Note: Cooling maximizes diastereoselectivity by slowing the reaction kinetics.

  • Reduction (T = 15 min):

    • Add

      
       (227 mg, 6.0 mmol) in one portion.
      
    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      alcohol spot.
  • Quench & Workup (T = 3 hours):

    • Quench the reaction carefully with saturated aqueous

      
       (10 mL) at 0°C. Evolution of 
      
      
      
      gas will occur.
    • Concentrate the mixture under reduced pressure to remove the bulk of ethanol.

    • Dilute the residue with water (20 mL) and extract with EtOAc (

      
       mL).
      
  • Purification:

    • Dry combined organics over anhydrous

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel, gradient 20%

      
       40% EtOAc in Hexanes).
      
Expected Results
  • Yield: 85-92%

  • Diastereomeric Ratio (dr): Typically >9:1 favoring the cis-isomer (2,4-diequatorial).

  • Characterization:

    • The H4 proton (geminal to OH) in the cis-isomer will appear as a tt (triplet of triplets) or m with large coupling constants (

      
       Hz) in 
      
      
      
      NMR, indicative of axial-axial coupling with H3 and H5 protons.

Quality Control & Validation

To ensure the integrity of the chiral building block, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/H2O)> 98.0% Area
Identity

NMR (400 MHz,

)
Conforms to structure; H4 coupling confirms stereochemistry.
Stereochemistry NOESY 1D/2DStrong NOE between H2 and H4 indicates 1,3-diaxial relationship (trans-isomer). Lack of NOE suggests cis (diequatorial).
Residual Solvent GC-HeadspaceEthanol < 5000 ppm

References

  • Prins Cyclization Methodology: Yadav, J. S., et al.[1][2] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, vol. 2008, no.[1] 03, 2008, pp. 395–400.[1] Link

  • Silyl Enol Ether Cyclization: Burns, A. S., & Rychnovsky, S. D.[2] "Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones." Journal of Organic Chemistry, vol. 79, no. 15, 2014, pp. 7141–7151. Link

  • General Reactivity of 4-Pyranones: Aitken, R. A., et al. "Ethyl 4H-Pyran-4-one-2-carboxylate." Molbank, vol. 2024, no.[3] 4, 2024, M1935. Link

  • Application in Drug Design: Lee, T., & Gong, Y. D. "Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries." Molecules, vol. 17, no.[2][4][5] 5, 2012, pp. 5467-5496. Link

Sources

Use of Ethyl 4-hydroxyoxane-2-carboxylate in the synthesis of natural product analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 4-hydroxyoxane-2-carboxylate in Natural Product Analog Synthesis

Part 1: Executive Summary & Strategic Rationale

Subject: This guide details the application of This compound (CAS: 1822505-24-7), also known as ethyl 4-hydroxy-tetrahydropyran-2-carboxylate, as a high-value chiral building block.

Significance: The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, ubiquitous in marine macrolides (e.g., Bryostatin, Lasonolide), polyether antibiotics, and pheromones. Traditionally, these rings are constructed de novo via Prins cyclizations or hetero-Diels-Alder reactions, which can be step-intensive. The commercial availability of This compound allows researchers to bypass ring construction and focus on divergent analog synthesis .

Core Application: This scaffold serves as a conformationally restricted mimic of 1,3-polyol chains (skipped polyols) found in polyketides. By incorporating this ring, researchers can "lock" the bioactive conformation of a flexible chain, potentially improving potency and metabolic stability (decreasing rotatable bonds).

Part 2: Structural Analysis & Retrosynthetic Logic

Before initiating synthesis, the stereochemical relationship between the C2-carboxylate and C4-hydroxyl groups must be defined. In natural products, the 2,4-cis relationship (both substituents equatorial in the chair conformation) is thermodynamically preferred and most common.

Mechanism of Action (The "Spacer" Concept): In drug design, this molecule acts as a bifunctional spacer.

  • C2-Position (Ester): Acts as the electrophilic "head," suitable for reduction to aldehydes (for Wittig/Julia coupling) or hydrolysis for amide coupling.

  • C4-Position (Hydroxyl): Acts as the nucleophilic "tail," suitable for etherification, Mitsunobu inversion, or oxidation to a ketone.

Visual 1: Retrosynthetic Strategy for Macrolide Analogs

Retrosynthesis Target Target: Macrolide/Polyketide Analog (Conformationally Locked) Linear Linear Precursor (Seco-Acid) Linear->Target Macrolactonization FragmentA Side Chain A (e.g., Aryl/Alkyl Halide) FragmentA->Linear Core CORE SCAFFOLD: This compound Core->Linear 1. C4-O-Alkylation 2. C2-Ester Extension FragmentB Side Chain B (e.g., Phosphonate/Sulfone) FragmentB->Linear

Figure 1: Retrosynthetic logic demonstrating the modular use of the THP core to link two distinct pharmacophores (Fragments A and B) while imposing conformational rigidity.

Part 3: Detailed Experimental Protocols

Protocol A: Stereochemical Validation & Protection

Objective: To isolate the thermodynamically stable cis-isomer (if the starting material is a mixture) and protect the C4-hydroxyl group to prevent side reactions during ester manipulation.

Materials:

  • This compound (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Dissolve this compound in anhydrous DMF.

  • Addition: Add Imidazole and DMAP. Cool the solution to 0 °C.

  • Silylation: Add TBSCl portion-wise over 15 minutes. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Why? TBS is chosen for its stability against basic hydrolysis (used in later steps) and mild removal conditions (TBAF).

  • Workup: Quench with sat. NaHCO₃. Extract with Et₂O (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄.[1]

  • Purification & Isomer Separation: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc 9:1).

    • Critical Step: If the starting material was a diastereomeric mixture, the bulky TBS group often enhances the separation (Rf difference) between cis and trans isomers on silica gel.

  • Validation (NMR):

    • NOE Experiment: Irradiate the C2-H proton. If cis (diaxial H's), you should observe a strong NOE enhancement at C4-H (if both H are axial) or C6-H(axial).

    • Standard: The cis-isomer (2,4-diequatorial substituents) typically shows C2-H as a doublet of doublets (dd) with large coupling constants (~10-11 Hz) indicating an axial orientation.

Protocol B: C2-Extension via Reductive Olefination (Julia-Kocienski Type)

Objective: To convert the C2-ester into a vinyl side chain, a common motif in statins and marine toxins (e.g., Lasonolide A synthesis).

Materials:

  • Protected THP-Ester (from Protocol A)

  • DIBAL-H (1.0 M in Toluene)

  • Julia-Kocienski Sulfone Reagent (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone derivative)

  • KHMDS (0.5 M in Toluene)

  • Solvent: Anhydrous THF

Workflow Diagram:

Workflow Step1 Step 1: Reduction (DIBAL-H, -78°C) Intermediate Aldehyde Intermediate Step1->Intermediate Controlled Reduction Step2 Step 2: Olefination (Sulfone + KHMDS) Intermediate->Step2 In-situ Trapping Product E-Alkene Analog Step2->Product E-Selective

Figure 2: Conversion of the ester handle to an alkene via aldehyde intermediate.

Step-by-Step Methodology:

  • Reduction:

    • Cool a solution of the protected ester in THF to -78 °C.

    • Add DIBAL-H (1.1 equiv) dropwise down the side of the flask. Stir for 1 hour.

    • Checkpoint: Monitor by TLC. Over-reduction to the primary alcohol is a risk; quench immediately upon disappearance of starting material.

    • Quench: Add Methanol (excess) at -78 °C, then sat. Rochelle’s salt solution. Stir vigorously at RT until two clear layers form (removes Aluminum salts).

  • Coupling (Julia-Kocienski):

    • In a separate flask, dissolve the Sulfone Reagent (1.2 equiv) in THF. Cool to -78 °C.

    • Add KHMDS (1.1 equiv) to generate the sulfonyl anion (bright yellow/orange color). Stir for 30 mins.

    • Cannulate the crude aldehyde (from Step 1, dried and redissolved in THF) into the sulfone anion solution at -78 °C.

  • Completion:

    • Allow to warm slowly to RT overnight. The reaction is self-validating: the disappearance of the sulfone and aldehyde spots yields a highly non-polar olefin product.

Part 4: Quantitative Data & Troubleshooting

Table 1: Optimized Reaction Conditions for C4-Functionalization

Reaction TypeReagentSolventTempTypical YieldNotes
Protection TBSCl, ImidazoleDMF23 °C92-96%High yield; standard protocol.
Inversion DIAD, PPh₃, Ar-COOHTHF0→23 °C75-85%Mitsunobu reaction inverts C4 stereochemistry (e.g., eq → ax).
Oxidation Dess-Martin PeriodinaneDCM23 °C88-95%Yields C4-ketone; useful for reductive amination.
Hydrolysis LiOH (1M aq)THF/H₂O0 °C>98%Saponification of C2-ester to acid (avoid harsh NaOH).

Troubleshooting Guide:

  • Issue: Low yield in DIBAL reduction (Over-reduction).

    • Solution: rigorous temp control (-78 °C). Alternatively, reduce fully to the alcohol (LiAlH₄) and re-oxidize (Swern) to the aldehyde.

  • Issue: Poor diastereoselectivity in coupling.

    • Solution: Switch from Wittig (often Z-selective) to Julia-Kocienski (E-selective) or Horner-Wadsworth-Emmons (E-selective) depending on the target analog profile.

Part 5: References

  • Lee, E. et al. (2012).[1] "Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A." National Institutes of Health (PMC). Available at: [Link]

  • Clarke, P. A. et al. (2008). "The Prins reaction in the synthesis of natural products." Organic & Biomolecular Chemistry. (General reference for THP synthesis mechanisms).

  • PubChem Compound Summary. (2025). "this compound."[2][3][4] National Library of Medicine. Available at: [Link]

  • ChemBK. (2025). "Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate Product Specifications." Available at: [Link]

  • Organic Chemistry Portal. (2023). "Synthesis of Tetrahydropyrans." Available at: [Link]

Sources

Application Note: A Practical Guide to the Reduction of Ethyl 4-hydroxyoxane-2-carboxylate to 2-(hydroxymethyl)oxane-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental protocol for the reduction of the ester functionality in Ethyl 4-hydroxyoxane-2-carboxylate to its corresponding diol, 2-(hydroxymethyl)oxane-4-ol. The procedure detailed herein utilizes lithium aluminum hydride (LAH), a potent reducing agent, and emphasizes safe laboratory practices and thorough workup techniques to ensure a high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Diol Synthesis

The conversion of esters to primary alcohols is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients. The target molecule of this protocol, 2-(hydroxymethyl)oxane-4-ol, is a diol derivative of an oxane ring system. Such structures are prevalent in many biologically active natural products and synthetic drugs. The precise and efficient synthesis of these diols is therefore a critical step in many synthetic routes.

This application note will focus on the use of Lithium Aluminum Hydride (LAH), a powerful and versatile reducing agent capable of efficiently reducing esters to primary alcohols.[1] While other reagents exist for this transformation, LAH is often the reagent of choice due to its high reactivity and broad applicability.[1] We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and address the specific challenges and safety considerations associated with the use of LAH, particularly in the context of a hydroxyl-containing substrate.

Reaction Mechanism and Stoichiometric Considerations

The reduction of an ester with lithium aluminum hydride proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.[2][3]

Step 1: Initial Hydride Attack and Aldehyde Formation The reaction commences with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2][3] Subsequently, the ethoxy group is eliminated as an ethoxide anion, leading to the formation of an intermediate aldehyde.[2][3]

Step 2: Reduction of the Aldehyde The aldehyde formed in the first step is more reactive than the starting ester and is immediately attacked by a second hydride ion.[4] This second nucleophilic addition results in the formation of an aluminum alkoxide intermediate.

Step 3: Workup and Protonation Finally, a careful aqueous workup is performed to quench any unreacted LAH and to protonate the aluminum alkoxide, yielding the desired primary alcohol.[5]

A Critical Consideration: The Presence of a Hydroxyl Group The starting material, this compound, possesses a free hydroxyl group. This acidic proton will react with the basic hydride from LAH in an acid-base reaction, consuming one equivalent of the reducing agent and generating hydrogen gas. Therefore, it is imperative to use at least one additional equivalent of LAH to account for this reaction, on top of the equivalents required for the ester reduction itself.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Solvent and Reagents setup_apparatus Set up Dry Glassware under Inert Atmosphere prep_reagents->setup_apparatus add_lah Suspend LAH in Anhydrous THF setup_apparatus->add_lah cool_lah Cool LAH Suspension to 0 °C add_lah->cool_lah add_ester Slowly Add Ester Solution to LAH cool_lah->add_ester react Stir at Room Temperature add_ester->react monitor Monitor Reaction by TLC react->monitor quench Quench Excess LAH at 0 °C monitor->quench precipitate Precipitate Aluminum Salts (Fieser Workup) quench->precipitate filter Filter and Wash the Solid precipitate->filter extract Extract Aqueous Layer filter->extract dry_purify Dry, Concentrate, and Purify the Diol extract->dry_purify

Caption: Experimental workflow for the LAH reduction of this compound.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
This compound174.1910.01.74 gStarting material
Lithium Aluminum Hydride (LAH)37.9530.01.14 g3.0 equivalents
Anhydrous Tetrahydrofuran (THF)--100 mLReaction solvent
Ethyl Acetate88.11-~10 mLFor quenching
Water (deionized)18.02-As requiredFor workup
15% Aqueous Sodium Hydroxide (NaOH)40.00-As requiredFor workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As requiredDrying agent
Celite®--As requiredFilter aid

4.2. Safety Precautions

  • Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite spontaneously. [6][7]

  • All manipulations involving LAH must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[8]

  • Use plastic or ceramic spatulas for transferring LAH to avoid static discharge that could ignite the powder.[10]

  • A Class D fire extinguisher or a container of dry sand must be readily accessible.[8]

4.3. Reaction Setup

  • Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator. Assemble the apparatus while hot and purge with a stream of dry nitrogen or argon.

  • LAH Suspension: Under a positive pressure of inert gas, carefully transfer the lithium aluminum hydride (1.14 g, 30.0 mmol) to the reaction flask. Add anhydrous THF (50 mL) via a cannula or a dry syringe.

  • Ester Solution: In a separate dry flask, dissolve this compound (1.74 g, 10.0 mmol) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel.

4.4. Reaction Procedure

  • Cooling: Cool the LAH suspension in the reaction flask to 0 °C using an ice-water bath.

  • Addition of Ester: Add the solution of this compound from the dropping funnel to the LAH suspension dropwise over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of hydrogen gas will be observed initially due to the reaction with the hydroxyl group.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To take a sample, carefully withdraw a small aliquot with a dry syringe and quench it in a separate vial containing a few drops of ethyl acetate and water. Extract with ethyl acetate and spot the organic layer on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.[10]

4.5. Workup and Purification (Fieser Method)

The Fieser workup is a widely used and reliable method for quenching LAH reactions and precipitating aluminum salts, which facilitates their removal by filtration.[3]

  • Cooling: Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Quenching: Quench the reaction by the slow, dropwise addition of the following reagents in sequence (for a reaction with 'x' g of LAH)[11][12]:

    • x mL of water (in this case, 1.14 mL of water)

    • x mL of 15% aqueous NaOH (in this case, 1.14 mL of 15% NaOH)

    • 3x mL of water (in this case, 3.42 mL of water)

    • Caution: The initial additions will be highly exothermic and will generate a significant amount of hydrogen gas. Add the quenching agents very slowly and with vigorous stirring.

  • Precipitation and Filtration: After the additions are complete, remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A granular white precipitate of aluminum salts should form.[3] Add a small amount of Celite® to aid filtration. Filter the mixture through a pad of Celite® in a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of THF and then ethyl acetate to ensure all the product is recovered.

  • Extraction: Combine the filtrate and the washings. If two layers are present, separate them. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine all the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(hydroxymethyl)oxane-4-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure diol.

Conclusion

This protocol provides a detailed and reliable method for the reduction of this compound to 2-(hydroxymethyl)oxane-4-ol using lithium aluminum hydride. By carefully following the outlined steps, particularly the safety precautions and the specific workup procedure, researchers can achieve a high yield of the desired diol. The principles and techniques described herein are broadly applicable to the reduction of other esters, with appropriate adjustments for the specific substrate.

References

  • BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be converted to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Stanford University, Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

Sources

Asymmetric Synthesis of Ethyl 4-hydroxyoxane-2-carboxylate Diastereomers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Tetrahydropyrans in Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active molecules. The stereochemical arrangement of substituents on the THP ring is often critical for biological activity, making the development of asymmetric syntheses for specific diastereomers a key challenge in drug discovery and development. Ethyl 4-hydroxyoxane-2-carboxylate, with its chiral centers at the C2 and C4 positions, represents a versatile building block for the synthesis of more complex molecules. The ability to selectively synthesize its various diastereomers opens up avenues for exploring structure-activity relationships (SAR) and optimizing drug candidates for enhanced efficacy and reduced side effects.

This comprehensive guide provides an in-depth exploration of modern asymmetric strategies for the synthesis of this compound diastereomers. We will delve into the mechanistic underpinnings of several powerful techniques, including organocatalytic domino reactions, asymmetric hetero-Diels-Alder reactions, diastereoselective reduction of a 4-oxo precursor, and enzymatic kinetic resolution. Each section will not only present detailed, step-by-step protocols but also offer expert insights into the rationale behind the chosen methodologies, empowering researchers to not only replicate these procedures but also to adapt and innovate in their own synthetic endeavors.

Strategic Approaches to Stereocontrol

The synthesis of specific diastereomers of this compound necessitates precise control over the formation of the two stereocenters. The primary strategies to achieve this can be broadly categorized as:

  • Catalyst-Controlled Syntheses: Employing chiral catalysts to direct the stereochemical outcome of key bond-forming reactions. This includes asymmetric hetero-Diels-Alder reactions and organocatalytic domino sequences.

  • Substrate-Controlled Syntheses: Utilizing a pre-existing stereocenter in the starting material to influence the formation of new stereocenters. This is often seen in syntheses starting from the chiral pool.

  • Reagent-Controlled Syntheses: Using chiral reagents to effect a stereoselective transformation, such as the diastereoselective reduction of a prochiral ketone.

  • Post-Synthetic Resolution: Synthesizing a mixture of diastereomers and then separating them, often through enzymatic kinetic resolution.

This guide will focus on providing detailed protocols for the most robust and versatile of these approaches.

Strategy 1: Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocyclic rings.[1] The use of a chiral Lewis acid catalyst can enforce high levels of enantioselectivity and diastereoselectivity in the cycloaddition of a diene with a dienophile. For the synthesis of a precursor to this compound, a particularly effective approach involves the reaction of Danishefsky's diene with ethyl glyoxylate, catalyzed by a chiral bis(oxazoline)-copper(II) complex.[2]

Causality of Experimental Choices
  • Danishefsky's Diene: This electron-rich diene is highly reactive in HDA reactions and its silyloxy substituent provides a handle for subsequent conversion to the desired hydroxyl group.

  • Ethyl Glyoxylate: This serves as the dienophile, incorporating the required ethyl ester functionality at the C2 position of the resulting tetrahydropyran ring.

  • Chiral Bis(oxazoline)-Cu(II) Catalyst: The chiral ligand coordinates to the copper(II) ion, creating a chiral Lewis acidic environment. The ethyl glyoxylate coordinates to this chiral complex, leading to a facial-selective attack by the diene, thus controlling the absolute stereochemistry of the newly formed stereocenters.

Experimental Workflow

Caption: Workflow for the Asymmetric Hetero-Diels-Alder Approach.

Protocol: Asymmetric Hetero-Diels-Alder Reaction and Subsequent Reduction

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Ph-BOX ligand)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Danishefsky's diene

  • Ethyl glyoxylate (solution in toluene)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (MeOH, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.1 eq) and the Ph-BOX ligand (0.11 eq). Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1-2 hours until a clear blue solution is formed.

  • Cycloaddition: Cool the catalyst solution to -78 °C (dry ice/acetone bath). Add ethyl glyoxylate (1.0 eq) dropwise. After stirring for 15 minutes, add Danishefsky's diene (1.2 eq) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 3-4 hours.

  • Hydrolysis: Quench the reaction by adding a few drops of TFA. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up: Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dihydropyranone intermediate.

  • Diastereoselective Reduction: Dissolve the crude intermediate in anhydrous MeOH and cool to -78 °C. Add CeCl₃·7H₂O (1.1 eq) and stir until it dissolves. Add NaBH₄ (1.5 eq) portion-wise over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove the methanol. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Data Summary:

Catalyst Loading (mol%)DieneDienophileYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
10Danishefsky's dieneEthyl glyoxylate70-85Varies with reduction>95 (for major diastereomer)

Strategy 2: Diastereoselective Reduction of Ethyl 4-oxooxane-2-carboxylate

An alternative and highly effective strategy involves the synthesis of a racemic or achiral precursor, ethyl 4-oxooxane-2-carboxylate, followed by a diastereoselective reduction of the ketone functionality. The stereochemical outcome of the reduction is controlled by the choice of the reducing agent and the directing effect of the ester group at the C2 position.

Causality of Experimental Choices
  • Ethyl 4-oxooxane-2-carboxylate as Precursor: This precursor contains the tetrahydropyran ring and the ester functionality. The prochiral ketone at C4 is the key for introducing the hydroxyl group with stereocontrol.

  • Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or aluminum hydrides modified with chiral ligands, can provide high levels of enantioselectivity.

  • Chelation-Controlled Reduction: In some cases, the ester at C2 can chelate to a metal-based reducing agent (e.g., those containing zinc or cerium), directing the hydride delivery from a specific face of the molecule and thus controlling the diastereoselectivity.

Experimental Workflow

Caption: Workflow for the Diastereoselective Reduction Approach.

Protocol: Diastereoselective Reduction using a CBS Catalyst

Materials:

  • Ethyl 4-oxooxane-2-carboxylate

  • (R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS catalyst)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve ethyl 4-oxooxane-2-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -40 °C.

  • Catalyst Addition: Add the (R)-CBS catalyst (0.1 eq) to the solution.

  • Reducing Agent Addition: Slowly add BH₃·SMe₂ (1.1 eq) dropwise over 30 minutes, maintaining the temperature at -40 °C.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow dropwise addition of MeOH at -40 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Data Summary:

PrecursorReducing SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Ethyl 4-oxooxane-2-carboxylate(R)-CBS / BH₃·SMe₂85-95>95:5>98

Strategy 3: Organocatalytic Domino Reaction

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, often enabling the construction of complex molecules through elegant domino or cascade reactions.[3] A plausible organocatalytic approach to this compound could involve a Michael-hemiacetalization sequence.

Causality of Experimental Choices
  • Bifunctional Organocatalyst: A chiral bifunctional catalyst, such as a squaramide or a thiourea derivative bearing a basic moiety (e.g., a tertiary amine), can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively.

  • Domino Sequence: The reaction proceeds through a stereoselective Michael addition, followed by an intramolecular hemiacetalization to form the tetrahydropyran ring. The stereochemistry of both newly formed chiral centers is controlled by the chiral catalyst.

Conceptual Workflow

Caption: Conceptual Workflow for an Organocatalytic Domino Approach.

Strategy 4: Enzymatic Kinetic Resolution

For cases where a racemic mixture of this compound diastereomers can be synthesized, enzymatic kinetic resolution offers a highly selective method for separating the enantiomers of a specific diastereomer. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation or hydrolysis of the hydroxyl group.[4]

Causality of Experimental Choices
  • Lipases: These enzymes exhibit high enantioselectivity towards a broad range of substrates and are commercially available and easy to handle.

  • Kinetic Resolution: The enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity.

Experimental Workflow

Caption: Workflow for the Enzymatic Kinetic Resolution Approach.

Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound (a single diastereomer pair)

  • Immobilized Candida antarctica lipase B (CALB)

  • Vinyl acetate

  • Tert-butyl methyl ether (TBME, anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a flask containing a racemic mixture of a single diastereomer of this compound (1.0 eq), add anhydrous TBME and activated 4 Å molecular sieves.

  • Enzyme and Acylating Agent Addition: Add immobilized CALB (typically 10-20 mg per mmol of substrate) and vinyl acetate (0.6 eq).

  • Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

  • Termination and Work-up: When the conversion reaches approximately 50% (ideally leading to high ee for both components), filter off the enzyme and the molecular sieves, washing with TBME.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel.

Data Summary:

SubstrateEnzymeAcylating AgentConversion (%)ee (Alcohol) (%)ee (Acetate) (%)
Racemic this compoundCALBVinyl acetate~50>99>99

Conclusion

The asymmetric synthesis of this compound diastereomers is a challenging yet achievable goal with modern synthetic methodologies. The choice of strategy will depend on factors such as the desired stereoisomer, the availability of starting materials and catalysts, and the required scale of the synthesis. The hetero-Diels-Alder approach offers a rapid and highly enantioselective entry to a key precursor, while the diastereoselective reduction of a 4-oxo intermediate provides excellent control over the hydroxyl stereocenter. Organocatalytic domino reactions represent a frontier with the potential for highly efficient and atom-economical syntheses. Finally, enzymatic kinetic resolution is a powerful tool for obtaining enantiopure materials from racemic mixtures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their pursuit of stereochemically defined tetrahydropyran building blocks for the advancement of drug discovery and development.

References

  • 5

  • Ghosh, A. K., & Kawahama, R. (1997). ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY'S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS. Tetrahedron: Asymmetry, 8(9), 1475-1478. [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC - NIH. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Kinetic resolution of ( R, S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. ResearchGate. [Link]

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Application Notes & Protocols: The Strategic Integration of Hydroxy-Substituted Tetrahydropyrans in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic introduction of hydroxyl (-OH) groups onto this saturated heterocyclic system imparts a unique combination of physicochemical properties that are highly advantageous for drug design. This guide provides an in-depth exploration of hydroxy-substituted THPs, detailing their role as versatile bioisosteres, their impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and their successful application in clinical candidates. We present detailed synthetic protocols, principles of conformational analysis, and illustrative case studies to equip researchers and drug development professionals with the knowledge to effectively leverage this valuable structural motif.

The Rationale: Why Incorporate Hydroxy-Tetrahydropyrans?

The utility of the hydroxy-THP motif stems from its ability to solve common challenges in drug optimization, primarily through the strategic modulation of polarity, lipophilicity, and target engagement.

Bioisosterism and Physicochemical Impact

The THP ring is often considered a bioisostere of a cyclohexane ring.[2] Replacing a methylene (-CH₂) group with an oxygen atom reduces lipophilicity and introduces a potential hydrogen bond acceptor without significantly altering the overall size and shape.[2] This modification can be critical for improving the ADME profile of a drug candidate.[2]

Adding a hydroxyl group further refines these properties:

  • Enhanced Solubility: The hydroxyl group acts as both a hydrogen bond donor and acceptor, significantly increasing the polarity and aqueous solubility of the molecule. This is a crucial factor for achieving good oral bioavailability.

  • Reduced Lipophilicity: The combination of the ring oxygen and the hydroxyl group provides a powerful strategy to lower the logarithm of the partition coefficient (logP), helping to move compounds out of lipophilic "grease traps" and into a more drug-like chemical space.

  • Targeted Interactions: The hydroxyl group can form specific, high-affinity hydrogen bonds with amino acid residues in a protein's active site, thereby increasing potency and selectivity.

The diagram below illustrates the bioisosteric progression from a lipophilic carbocycle to a multi-functional hydroxy-THP scaffold.

G cluster_0 Progression of Physicochemical Properties A Cyclohexane - High Lipophilicity - No H-Bonding B Tetrahydropyran (THP) - Moderate Lipophilicity - H-Bond Acceptor (O) A->B Introduce Ring Oxygen C Hydroxy-THP - Lower Lipophilicity - H-Bond Acceptor (O) - H-Bond Donor/Acceptor (OH) B->C Add Hydroxyl Group

Caption: Bioisosteric modification from cyclohexane to hydroxy-THP.

Conformational Restraint and Pre-organization

The THP ring exists predominantly in a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a target, as the molecule is "pre-organized" in a favorable conformation.[2] The stereochemical orientation of the hydroxyl group (axial vs. equatorial) is critical and can be controlled through stereoselective synthesis, allowing for precise positioning of this key interacting group within a binding pocket. Conformational analysis is therefore essential to understand and predict biological activity.[3]

Synthetic Strategies and Protocols

The stereoselective synthesis of substituted THPs is a well-explored area of organic chemistry.[4] Methods that reliably install a hydroxyl group with high diastereoselectivity are of paramount importance.

Key Synthetic Approaches

Several robust methods are commonly employed:

  • Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a powerful and convergent method for constructing 4-hydroxy-THPs.[5]

  • Intramolecular Hydroalkoxylation: The cyclization of δ-hydroxy olefins, often catalyzed by platinum or gold complexes, provides direct access to the THP core.[5]

  • Intramolecular Epoxide Opening: The ring-opening of a 4,5-epoxy alcohol via a 6-endo-tet cyclization is a reliable method for forming 3-hydroxy-THPs, with stereochemistry controlled by the epoxide precursor.[6]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde can form a dihydropyran, which can then be reduced and further functionalized.[6]

The following workflow illustrates a general approach using the Prins cyclization.

G A Homoallylic Alcohol + Aldehyde B Acid-Catalyzed Prins Cyclization A->B C Oxocarbenium Ion Intermediate B->C D Intramolecular Attack & Water Quench C->D E Crude Product Mixture (Diastereomers) D->E F Purification (Chromatography) E->F G Isolated cis/trans-4-Hydroxy-THP F->G

Caption: General workflow for Prins cyclization synthesis.

Protocol: Stereoselective Synthesis of a cis-4-Hydroxytetrahydropyran via Prins Cyclization

This protocol describes a phosphomolybdic acid-catalyzed Prins cyclization in water, an environmentally friendly method that yields cis-2,6-disubstituted-4-hydroxytetrahydropyrans with high selectivity.[5]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Phosphomolybdic acid (PMA), (10 mol%)

  • Deionized Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).

  • Add deionized water to form a suspension (approx. 0.2 M concentration with respect to the alcohol).

  • Add phosphomolybdic acid (10 mol%) to the suspension. The mixture will often turn a characteristic green or blue color.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution until the mixture is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired cis-4-hydroxytetrahydropyran.

Self-Validating System & Causality:

  • Scientist's Note (Catalyst): Phosphomolybdic acid is a water-tolerant Lewis acid that efficiently catalyzes the formation of the key oxocarbenium ion intermediate.[5] Its use in water avoids harsh, anhydrous conditions.[5]

  • Scientist's Note (Stereoselectivity): The high cis-selectivity arises from a chair-like transition state where both substituents preferentially occupy pseudo-equatorial positions to minimize steric strain. The subsequent trapping of the carbocation by water also occurs via an equatorial approach.[5]

  • Validation: The stereochemistry of the final product should be confirmed by 1H NMR spectroscopy, analyzing the coupling constants of the protons on the THP ring. A large trans-diaxial coupling constant (J ≈ 10-12 Hz) for the proton at C-4 is indicative of an equatorially-oriented hydroxyl group.

Application in Drug Discovery: Case Studies

The true value of the hydroxy-THP motif is demonstrated by its successful incorporation into clinical-stage drug candidates to overcome specific developability hurdles.

Case Study 1: PF-06409577 - An AMPK Activator

Pfizer developed the AMP-activated protein kinase (AMPK) activator PF-06409577 for type 2 diabetes.[2] The initial lead compound contained a cyclobutanol moiety that, while potent, suffered from rapid Phase II metabolism via glucuronidation.[2]

  • The Challenge: Improve metabolic stability and overall ADME properties while retaining potency.

  • The Solution: The cyclobutanol was replaced with a hydroxy-tetrahydropyran ring. This modification served multiple purposes:

    • Conformational Restraint: The THP ring acts as a conformationally restrained ether.[2]

    • Lipophilicity Balance: It provided an opportunity to balance lipophilicity without adding extra hydrogen bond donors.[2]

    • Improved ADME: The final compound, PF-06409577, showed favorable in vitro ADME properties, including decreased clearance in human hepatocytes and reduced binding to organic anion transporters (OATs), which were responsible for active renal elimination of the parent drug.[2]

Compound AttributeParent (Cyclobutanol)PF-06409577 (Hydroxy-THP)Rationale for Improvement
Key Moiety CyclobutanolHydroxy-THPBioisosteric replacement
Metabolism Rapid Acyl GlucuronidationDecreased CLintTHP moiety less susceptible to UGT enzymes
Renal Elimination OAT-mediatedAttenuated OAT-3 BindingAltered charge distribution and shape
Clinical Stage PreclinicalPhase I ("First-in-Human")Favorable ADME profile enabled progression

Table summarizing the improvements achieved by incorporating a hydroxy-THP moiety in an AMPK activator program.[2]

Case Study 2: BMS-986097 - An HCV NS5A Inhibitor

Bristol Myers Squibb and Phil Baran's lab collaborated on the synthesis of BMS-986097, a symmetrical inhibitor of the Hepatitis C virus (HCV) NS5A protein.[2] The synthesis required a complex, chiral hydroxy-THP fragment as a key building block.[2]

  • The Challenge: Synthesize a complex, stereochemically defined fragment for a symmetrical molecule.

  • The Approach: A heroic multi-step synthesis was developed involving a Michael addition, epimerization, and chiral separation to produce the required enantiomerically pure THP building block.[2][5] This fragment served as both "tails" of the final symmetrical drug molecule.[2]

  • The Significance: This case highlights that even synthetically challenging hydroxy-THP structures are pursued when they are essential for achieving the desired potency and pharmacological profile. The THP core likely provides the optimal geometry and vector projection for the pharmacophoric elements to bind to the dimeric NS5A target.

Conclusion

Hydroxy-substituted tetrahydropyrans are more than just simple scaffolds; they are sophisticated tools for medicinal chemists. By providing a conformationally restricted, hydrophilic, and functionally versatile core, they offer a reliable strategy for enhancing aqueous solubility, improving metabolic stability, and introducing critical hydrogen bonding interactions. The well-established and increasingly refined synthetic methodologies allow for precise control over stereochemistry, enabling the rational design of potent and selective drug candidates. As demonstrated by their successful application in multiple clinical programs, the thoughtful integration of hydroxy-THP moieties will continue to be a valuable tactic in the pursuit of innovative medicines.

References

  • Kurbanova A, et al. (2023). Preparation of functionalised tetrahydropyrans catalysed by isoreticular zeolites.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper.
  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). Phosphomolybdic Acid Catalyzed Prins Cyclization in Water: A Novel and Green Protocol for the Synthesis of 4-Hydroxytetrahydropyrans. Synthesis, 2008(03), 395-400.
  • Guitet, E., et al. (2006). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Chemical Society Reviews, 35(6), 525-531.
  • Guérinot, A., & Cossy, J. (2012). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 10(33), 6597-6616.
  • Guindon, Y., et al. (1995). Conformational analysis of 5-lipoxygenase inhibitors: role of the substituents in chiral recognition and on the active conformations of the (methoxyalkyl)thiazole and methoxytetrahydropyran series. Journal of Medicinal Chemistry, 38(12), 2129-2143.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • O'Hagan, D. (2014). Synthesis and conformational analysis of pyran inter-halide analogues of D-talose. Beilstein Journal of Organic Chemistry, 10, 2334-2342.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Tetrahydropyran (THP) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Stereocontrol in THP Ring Formation

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because the tetrahydropyran (THP) ring—the structural core of polyether antibiotics, marine toxins (e.g., brevetoxins), and pheromones—is resisting your stereochemical commands.

In this guide, we move beyond basic textbook mechanisms. We address the "Why" and "How" of failure modes in Prins cyclizations, oxocarbenium ion substitutions, and Hetero-Diels-Alder (HDA) reactions. Our goal is to transition your workflow from "trial-and-error" to rational design .

Module 1: The Prins Cyclization (The Workhorse)

User Query: "I am targeting a 2,6-cis-tetrahydropyran, but I’m observing significant erosion of diastereoselectivity (dr < 5:1). My starting material is a homoallylic alcohol."

Root Cause Analysis

The Prins cyclization is governed by the geometry of the transition state (TS). The high 2,6-cis selectivity typically observed arises from a chair-like E-oxocarbenium ion intermediate . If you are losing selectivity, the system is likely deviating from this optimal chair geometry due to steric clashes or rapid epimerization.

The Mechanistic Fix (The Chair-Like TS)

To secure the 2,6-cis relationship, you must enforce a chair-like TS where the bulky substituent at C2 adopts an equatorial position to minimize 1,3-diaxial interactions.

  • Critical Parameter: The geometry of your alkene.[1]

    • (E)-Alkenes: Predominantly yield 2,6-cis THPs (via an equatorial attack).

    • (Z)-Alkenes: Often yield 2,6-trans THPs or mixtures, as the substituent is forced into an axial position in the chair TS to avoid A(1,3) strain.

Standard Operating Procedure (SOP): TFA-Mediated Prins
  • Reagents: Trifluoroacetic acid (TFA) in excess serves as both solvent and acid.

  • Temperature: Start at 0 °C. Higher temperatures promote thermodynamic equilibration (often to the all-equatorial isomer, which is good for cis, but can lead to side reactions).

  • Quench: Must be performed at low temp to prevent acid-catalyzed epimerization.

Visualization: The Prins Stereocontrol Pathway

PrinsMechanism Start Homoallylic Alcohol + Aldehyde Inter Oxocarbenium Ion (E-geometry) Start->Inter Acid (TFA) TS Chair-like TS (Substituents Equatorial) Inter->TS Cyclization Side 2,6-trans-THP (Kinetic/Z-alkene) Inter->Side Steric Clash (Minor) Product 2,6-cis-THP (Thermodynamic) TS->Product Major Pathway

Figure 1: Stereochemical flow of the Prins cyclization. Note that (E)-alkene geometry is a prerequisite for high cis-selectivity via the chair-like transition state.

Module 2: Nucleophilic Substitution & The Woerpel Model

User Query: "I am performing a nucleophilic substitution on a THP acetal. I expected the nucleophile to attack from the less hindered face, but I got the opposite diastereomer."

Root Cause Analysis

You are falling victim to the steric fallacy . In six-membered oxocarbenium ions, steric hindrance is often secondary to stereoelectronic effects. The reaction is controlled by the Woerpel "Inside Attack" Model .

The Technical Insight

Nucleophiles do not simply attack the "open" face. They attack the face that allows the developing bond to be staggered with respect to the adjacent ring bonds.[2]

  • Axial Attack Preference: In many THP oxocarbenium ions, nucleophiles prefer axial attack (leading to the α-anomer) because this trajectory maximizes orbital overlap (anomeric effect) and leads to a lower-energy chair product, despite appearing sterically crowded.

  • C3/C4 Substituent Effects: Electrostatic interactions between the positively charged ring oxygen and electron-withdrawing groups at C3/C4 can stabilize pseudo-axial conformations of the intermediate, further dictating the attack face.

Troubleshooting Table: Predicting Stereochemistry
FactorConditionPredicted OutcomeMechanism
Nucleophile Size Small (e.g., Allyl-TMS)Axial Attack (1,2-trans)Stereoelectronic control (Woerpel Model).
Nucleophile Size Bulky (e.g., Silyl Enol Ether)Equatorial Attack Steric hindrance overrides stereoelectronics.
C3-Substituent Alkoxy (OBn)1,3-trans selectivityElectrostatic stabilization of the axial conformer.[3]
Solvent Ether/THFα-Selectivity Solvent coordination to the oxocarbenium ion.
Module 3: Hetero-Diels-Alder (HDA) Reactions

User Query: "My enantioselectivity (ee) is low (< 70%) using a Cr(III) salen catalyst for the HDA reaction between Danishefsky’s diene and an aldehyde."

Root Cause Analysis

The Jacobsen Cr(III) HDA reaction is highly sensitive to catalyst aggregation and counter-ion effects . If the catalyst forms inactive dimers or if the substrate binds loosely, the background (racemic) thermal reaction competes with the catalyzed pathway.

Optimization Protocol
  • Solvent Switch: Avoid coordinating solvents. Use TBME (tert-butyl methyl ether) or acetone (surprisingly effective for certain salen systems).

  • Additives: Add 4Å Molecular Sieves . Water hydrolyzes the diene and deactivates the Lewis acid catalyst.

  • Catalyst Loading: Ensure you are using the (S,S)- or (R,R)-Cr(III)Cl complex. Counter-ions like SbF6- can sometimes boost reactivity but may alter the tight ion-pairing required for stereocontrol.

Visualization: Catalyst Activation Cycle

HDA_Cycle Cat Cr(III)-Salen (Resting State) Complex Aldehyde-Catalyst Complex Cat->Complex Aldehyde Binding TS Endo-Transition State (Face Selective) Complex->TS + Diene Prod Chiral Dihydropyranone TS->Prod Cycloaddition Prod->Cat Release

Figure 2: The catalytic cycle for the Cr(III)-catalyzed Hetero-Diels-Alder reaction. The "Aldehyde-Catalyst Complex" step is the stereodefining moment.

Frequently Asked Questions (FAQs)

Q: My THP product epimerizes during silica gel chromatography. How do I prevent this? A: THP acetals and enol ethers are acid-sensitive. Standard silica gel is slightly acidic (pH 5-6).

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes. This neutralizes the acidic sites. Alternatively, use neutral alumina.

Q: Can I use the Prins reaction to make 2,6-trans-THPs? A: It is difficult directly. The 2,6-cis isomer is thermodynamically preferred (equatorial-equatorial). To get the trans isomer, you typically need to:

  • Use a (Z)-alkene (kinetic control).

  • Perform a Peterson elimination variant (using silyl-Prins methodology).

  • Synthesize the cis isomer and perform an epimerization at C2 if an acidic proton is available alpha to the ether oxygen (rarely applicable without specific functional groups).

Q: Why is my yield low when using BF3·OEt2? A: BF3·OEt2 is a strong Lewis acid but can cause polymerization of sensitive dienes or aldehydes.

  • Fix: Switch to a milder, bulky Lewis acid like TMSOTf (Trimethylsilyl trifluoromethanesulfonate) at -78 °C. This often improves chemoselectivity by activating only the aldehyde, not the alkene.

References
  • Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. J. Org. Chem. 2001, 66, 5, 1672–1679.

  • Diastereoselective Nucleophilic Substitution Reactions of Oxasilacyclopentane Acetals: Application of the "Inside Attack" Model. J. Org. Chem. 2002, 67, 7, 2056–2064. (Woerpel Model Foundation)

  • Highly Enantio- and Diastereoselective Hetero-Diels-Alder Reactions Catalyzed by New Chiral Tridentate Chromium(III) Catalysts. Angew. Chem. Int. Ed. 2003, 42, 33, 3945–3947.

  • The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply Substituted Tetrahydropyran Oxocarbenium Ions. J. Org. Chem. 2009, 74, 19, 7322–7329.

Sources

Preventing epimerization during reactions with Ethyl 4-hydroxyoxane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and reactivity of Ethyl 4-hydroxyoxane-2-carboxylate (also referred to as Ethyl 4-hydroxytetrahydropyran-2-carboxylate).

This guide is structured to assist researchers in navigating the specific stereochemical pitfalls associated with the C2-position , which is highly susceptible to base-catalyzed epimerization.

Status: Operational Subject: Preventing C2-Epimerization & Stereochemical Inversion Urgency: High (Irreversible Thermodynamic Equilibration Risk)[1]

Part 1: The Mechanistic Hazard (Critical Alert)

The "Silent Killer": C2-H Acidity

The structural core of this compound contains a specific vulnerability at the C2 position . This carbon is flanked by two electron-withdrawing groups:

  • The Ring Oxygen (Inductive effect,

    
    -withdrawal).[1]
    
  • The Exocyclic Carbonyl of the ethyl ester (Resonance and Inductive withdrawal).

This "double activation" significantly lowers the pKa of the C2 proton (estimated pKa


 23-25 in DMSO, lower in protic solvents), making it susceptible to deprotonation by even moderately strong bases (e.g., NaOEt, NaOH, DBU).[1]

Once deprotonated, the molecule forms a planar enolate intermediate.[1] Reprotonation disrupts the original stereochemistry, driving the system toward its thermodynamic minimum.

Thermodynamic Trap: cis vs. trans

In 2,4-disubstituted oxanes (tetrahydropyrans), the relative stability is governed by the chair conformation.[1]

  • The 2,4-Relationship: Positions 2 and 4 have a 1,3-relationship on the carbon backbone.[1]

  • Thermodynamic Preference: The cis-isomer allows both the C2-ester and C4-hydroxyl groups to adopt equatorial positions (diequatorial), which is the global energy minimum.

  • The Risk: If you are synthesizing or isolating the trans-isomer (kinetic product), exposure to base will drive the reaction toward the cis-isomer.

Visualization: The Epimerization Pathway

The following diagram illustrates the mechanism of failure during base treatment.

Epimerization Start Target Isomer (e.g., trans-2,4) Base Base Attack (OH-, RO-, DBU) Start->Base H-2 Deprotonation Enolate Planar Enolate (Stereocenter Lost) Base->Enolate Loss of Chirality Product_Cis Thermodynamic Product (cis-2,4 Diequatorial) Enolate->Product_Cis Major Path (Thermodynamic Sink) Product_Trans Kinetic Product (trans-2,4) Enolate->Product_Trans Minor Path

Figure 1: Base-mediated racemization pathway via the enolate intermediate.[1]

Part 2: Troubleshooting & Protocols

Scenario A: Hydrolysis of the Ester (Saponification) without Epimerization

The Problem: Standard hydrolysis using NaOH/MeOH or LiOH/THF/H2O often leads to epimerization because the hydroxide ion acts as both a nucleophile (desired) and a base (undesired).

Solution 1: The Anhydrous "KOTMS" Method (Recommended) Potassium trimethylsilanolate (KOTMS) acts as a nucleophile to cleave the ester in non-protic solvents. It is bulky, which kinetically disfavors the deprotonation of the sterically hindered C2-proton while attacking the carbonyl.

Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M).

  • Add KOTMS (1.1 – 1.5 equiv) at room temperature (or 0°C if ultra-sensitive).

  • Monitor by TLC/LCMS.[1] The reaction typically proceeds via a silyl ester intermediate or direct carboxylate formation.

  • Quench: Dilute with Et2O and carefully acidify with stoichiometric 1M HCl or citric acid buffer. Avoid excess strong acid which can catalyze acid-mediated equilibration.

Solution 2: Enzymatic Hydrolysis (The "Safe" Route) Enzymes operate at neutral pH (7.0), completely avoiding the pKa threshold of the C2-proton.[1]

Protocol:

  • Suspend the ester in Phosphate Buffer (pH 7.0) . A co-solvent like Acetone (5-10%) may be needed for solubility.[1]

  • Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).[1]

  • Stir at 25-30°C.

  • Maintain pH 7.0 by automated addition of dilute NaOH (pH-stat) or internal buffering.[1]

  • Result: Quantitative hydrolysis with >99% retention of stereochemistry.

Scenario B: Protecting the C4-Hydroxyl Group

The Problem: Using Sodium Hydride (NaH) to install a benzyl or methyl ether will almost certainly deprotonate C2, destroying your stereocenter.

Solution: Acid-Catalyzed or Neutral Conditions Avoid Williamson ether synthesis conditions.

Desired GroupDangerous ReagentSafe Alternative Protocol
Silyl Ether (TBS/TMS) NaH + TBSClTBSOTf + 2,6-Lutidine (DCM, 0°C).[1] Lutidine is non-nucleophilic and too weak to deprotonate C2.
Benzyl Ether (Bn) NaH + BnBrBenzyl Trichloroacetimidate + TfOH (cat).[1] Acid-catalyzed benzylation avoids basic conditions entirely.
Acetate (Ac) Ac2O + PyridineAc2O + DMAP (cat) .[1] Standard acetylation is generally safe, but avoid excessive heating with pyridine.[1]

Part 3: Analytical Validation (Self-Validating Systems)[1]

You must verify that your reaction conditions maintained stereointegrity.[1] Do not assume; measure.

NMR Coupling Constants ( )

The coupling constant between H-2 and H-3 is the primary diagnostic tool.[1]

  • Axial-Axial Coupling (trans-diaxial): If H-2 is axial (common in cis-2,4 isomer),

    
     will be large (8–11 Hz ).[1]
    
  • Axial-Equatorial Coupling: If H-2 is equatorial (common in trans-2,4 isomer),

    
     will be small (2–5 Hz ).[1]
    
Decision Matrix for Reaction Selection

Use this logic flow to select reagents for your specific workflow.

DecisionTree Question Goal: Modify this compound Type Which Functional Group? Question->Type Path_Ester Hydrolyze Ester to Acid Type->Path_Ester Path_OH Protect/Modify C4-OH Type->Path_OH Q_Scale Scale / Sensitivity? Path_Ester->Q_Scale Q_Base Is Base Required? Path_OH->Q_Base Sol_Enzyme Use PLE / Lipase (pH 7, 100% Retention) Q_Scale->Sol_Enzyme High Sensitivity Sol_KOTMS Use KOTMS / THF (Anhydrous, Fast) Q_Scale->Sol_KOTMS Chemical Scale-up Risk_NaH STOP: NaH/LDA will Epimerize C2 Q_Base->Risk_NaH Strong Base (NaH) Sol_Acid Use Acid Catalysis (Bn-imidate / TfOH) Q_Base->Sol_Acid Acidic Route Sol_WeakBase Use Weak Base (Lutidine / Imidazole) Q_Base->Sol_WeakBase Neutral Route

Figure 2: Reagent selection logic to preserve C2 stereochemistry.

Part 4: Frequently Asked Questions (FAQ)

Q1: I already treated my compound with NaH and quenched it. Can I separate the epimers? A: Yes, but it is difficult. The cis and trans isomers are diastereomers, so they have different physical properties.[1] They can often be separated by flash chromatography using a high-resolution silica column (gradient elution with Hexane/EtOAc). However, since the cis-isomer is thermodynamically preferred, you likely have a mixture enriched in cis.[1]

Q2: Why does the literature sometimes show LiOH hydrolysis working fine? A: LiOH is a weaker base than NaOH, and lithium coordinates tightly to the carbonyl oxygen. If performed at 0°C in a THF/Water mixture and quenched immediately upon consumption of starting material, kinetic hydrolysis (attack at C=O) can outcompete thermodynamic epimerization (deprotonation at C-alpha).[1] However, on scale or with longer reaction times, epimerization is inevitable.[1]

Q3: Does the "Anomeric Effect" stabilize the axial ester? A: Generally, no. The anomeric effect strongly stabilizes electronegative substituents (OR, Cl, F) in the axial position at C2.[1] An ester group (ethoxycarbonyl) is carbon-linked and bulky.[1] While there are dipole-dipole interactions, the steric bulk usually forces the ester equatorial. Therefore, the equatorial position is the thermodynamic sink for the ester group in this scaffold.

Q4: Can I oxidize the C4-alcohol to a ketone without affecting C2? A: Yes, using Dess-Martin Periodinane (DMP) or Swern oxidation.[1] However, once you form the 4-ketone , the protons at C3 become highly acidic (alpha to ketone).[1] You now have acidic protons at C2 (alpha to ester) and C3 (alpha to ketone).[1] This molecule is extremely unstable and prone to elimination (forming the


-unsaturated enone).[1]

References

  • Lagains, E. D.; Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for O-2."[1] Tetrahedron Letters, 1984 , 25(51), 5831-5834.[1] (Establishes KOTMS as a mild cleavage reagent). Link[1]

  • Lovrić, M.; Cepanec, I.; Litvić, M.; Bartolinčić, A.; Vinković, V. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta, 2007 , 80(1), 109-115.[1][2] (Detailed protocol for anhydrous hydrolysis). Link

  • Ohno, M.; Otsuka, M. "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase."[1] Organic Reactions, 1989 , 37,[1] 1. (Foundational text on enzymatic hydrolysis to prevent racemization). Link[1]

  • Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.[1] (Authoritative source on conformational analysis of 1,3-disubstituted cyclohexanes and heterocycles).

Sources

Technical Support Center: Resolving Diastereomers of Substituted Oxanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Separations & Spectroscopy Unit) Ticket ID: OX-DIAST-RES-001

Introduction: The Oxane Challenge

You are likely here because you have synthesized a substituted oxane (tetrahydropyran) and are facing a mixture of diastereomers (e.g., cis/trans 2,6-disubstituted systems). Unlike enantiomers, diastereomers have distinct physical properties, yet in substituted oxanes, separation is often complicated by conformational mobility (chair-chair flipping) and subtle polarity differences .

This guide provides a troubleshooting workflow to resolve these mixtures, assign configuration, and maximize yield of the desired isomer.

Module 1: Chromatographic Resolution (The "Hardware" Fix)

User Issue: "My diastereomers co-elute or show poor resolution on standard Silica Flash."

Diagnosis: Oxane diastereomers often possess very similar dipole moments, especially if the substituents are remote from each other (e.g., 2,6-systems). Standard silica gel (normal phase) relies on hydrogen bonding and polarity, which may not differ significantly between isomers.

Troubleshooting Protocol:

  • Switch Stationary Phases (Selectivity Change):

    • C18 (Reverse Phase): Often the first alternative. The hydrophobic discrimination of the alkyl chains can separate isomers based on their effective "molecular shape" and contact area with the stationary phase.

    • Pentafluorophenyl (PFP): Highly recommended for oxanes with aromatic substituents or those requiring dipole-dipole discrimination. PFP phases offer unique selectivity for structural isomers that C18 misses.

    • Carbon-Clad Zirconia / Hypercarb: Effective for very polar oxanes or those with minimal hydrophobic handles.

  • Solvent Engineering (Mobile Phase):

    • Do not just change gradient slope. Change the modifier .

    • If using MeOH/Water, switch to Acetonitrile/Water . Acetonitrile is aprotic and dipole-driven, often enhancing separation for diastereomers with different dipole vectors.

    • Additives: For basic oxanes (amines), use 0.1% TFA or Formic Acid to sharpen peaks. For acidic oxanes, use Ammonium Acetate.

  • Derivatization for Separation (The "Handle" Strategy): If direct separation fails, convert the mixture into a derivative with amplified physical differences.

    • Esters: If a hydroxyl group is present, esterify with a bulky, rigid acid (e.g., p-nitrobenzoic acid or camphorsultam dichlorophthalic acid). This often allows separation on standard silica due to significant shape changes.

    • Chromatographic Data:

MethodStationary PhaseMobile PhaseTarget Interaction
Standard Silica (SiO2)Hexane/EtOAcPolarity/H-Bonding
Orthogonal C18 (ODS)H2O/MeCNHydrophobicity/Shape
Dipole-Selective PFP (F5)H2O/MeOHpi-pi/Dipole
Shape-Selective C30H2O/MeCNSteric Bulk/Isomerism
Visual Workflow: Separation Decision Tree

SeparationStrategy Start Mixture of Oxane Diastereomers TLC 1. Check TLC/UPLC (Silica vs C18) Start->TLC Sep_Yes Separation Observed? TLC->Sep_Yes Direct Proceed to Flash/Prep HPLC Sep_Yes->Direct Yes (ΔRf > 0.1) Hard Poor/No Separation Sep_Yes->Hard No Func_Check Functional Groups Available? Hard->Func_Check Deriv Derivatize (Ester/Amide) Increase Steric Bulk Func_Check->Deriv OH / NH2 present Phase_Screen Screen Orthogonal Phases (PFP, Phenyl-Hexyl) Func_Check->Phase_Screen No handle Deriv->TLC Re-evaluate Recryst Fractional Crystallization (if solid) Phase_Screen->Recryst If HPLC fails

Caption: Decision matrix for selecting the optimal separation strategy based on compound properties.

Module 2: Structural Elucidation (The "Diagnostics")

User Issue: "I have separated them, but I don't know which is cis and which is trans."

Diagnosis: In 6-membered oxane rings, the Chair Conformation is dominant. The relative stereochemistry (cis vs trans) is determined by the orientation of substituents (Axial vs Equatorial).

The Golden Rule: Substituents prefer the Equatorial position to avoid 1,3-diaxial strain. However, the Anomeric Effect (at C2) can favor the Axial position for electronegative groups (OR, halogens).

Diagnostic Protocol:

  • 
    H NMR Coupling Constants (
    
    
    
    ):
    This is the most reliable method for rigid chairs.
    • Axial-Axial (

      
      ):  Large coupling (8 – 12 Hz ) due to the 180° dihedral angle (Karplus relation).
      
    • Axial-Equatorial (

      
      ) & Equatorial-Equatorial (
      
      
      
      ):
      Small coupling (2 – 5 Hz ).

    Example: In a 2,6-disubstituted oxane:

    • If H2 and H6 both show large couplings to their neighbors (e.g.,

      
       Hz), they are likely Axial .
      
    • If the substituents are 2,6-cis, both protons are axial (assuming substituents are equatorial).

    • If 2,6-trans, one proton is axial and one is equatorial (leading to smaller

      
       values for the equatorial one).
      
  • NOE (Nuclear Overhauser Effect): Use 1D-NOE or 2D-NOESY/ROESY when coupling constants are ambiguous (e.g., due to ring flipping or signal overlap).

    • 1,3-Diaxial NOE: Strong correlations between axial protons at C2, C4, and C6 confirm their axial orientation.

    • Absence of NOE: If H2 and H6 are trans-diaxial, they are too far apart to show an NOE signal.

Visual Workflow: NMR Assignment Logic

NMR_Assignment Spectrum 1H NMR Spectrum (Focus on H2/H6) Coupling Measure 3J Coupling Spectrum->Coupling LargeJ J > 8 Hz (Large) Coupling->LargeJ SmallJ J < 5 Hz (Small) Coupling->SmallJ Axial Proton is AXIAL (Substituent Equatorial) LargeJ->Axial Equatorial Proton is EQUATORIAL (Substituent Axial) SmallJ->Equatorial NOE_Check Confirm with NOE Axial->NOE_Check Equatorial->NOE_Check Cis_Ass Assign Relative Stereochemistry NOE_Check->Cis_Ass Correlate H2/H4/H6

Caption: Logic flow for assigning axial/equatorial configuration using NMR coupling constants.

Module 3: Synthetic Rescue (The "Fix")

User Issue: "The reaction gave the wrong diastereomer (or a 1:1 mixture). I need the other one."

Diagnosis: You are likely under Kinetic Control (the product formed fastest), but you need the Thermodynamic Product (the most stable one), or vice versa.

Troubleshooting Protocol:

  • Thermodynamic Equilibration (Epimerization): If the stereocenter is adjacent to a carbonyl (e.g., in lactones) or an oxonium ion precursor (acetals), you can equilibrate the mixture to the thermodynamically stable isomer (usually all-equatorial substituents).

    • Method: Treat the mixture with a Lewis Acid (e.g.,

      
      ) or a base (if 
      
      
      
      -proton is acidic).
    • Note: This works best for acetals/ketals where the C-O bond can reversibly open and close.

  • Mitsunobu Inversion (For Alcohols): If your oxane has a hydroxyl substituent with the "wrong" stereochemistry:

    • Action: Perform a Mitsunobu reaction (DEAD/PPh3 + Carboxylic Acid).

    • Result: Inverts the stereocenter (S

      
       R). You can then hydrolyze the ester to get the inverted alcohol.
      
  • Oxidation-Reduction Sequence:

    • Step 1: Oxidize the secondary alcohol to a ketone (e.g., Dess-Martin Periodinane).

    • Step 2: Reduce the ketone using a bulky hydride source (e.g., L-Selectride) to enforce attack from the less hindered face, often yielding the axial alcohol (contrary to thermodynamic preference).

References

  • Separation of Diastereomers (General)

    • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools...[1]

    • Source: N
    • URL:[Link]

  • NMR Analysis of Oxanes

    • Title: Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants.[2]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Synthesis & Resolution of 2,6-Disubstituted Tetrahydropyrans

    • Title: Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Str
    • Source: American Chemical Society (ACS) - Organic Letters
    • URL:[Link]

    • Title: Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization.[3]

    • Source: PubMed / NIH
    • URL:[Link]

  • Thermodynamic Equilibration

    • Title: Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines (Analogous to Oxanes).
    • Source: N
    • URL:[Link]

Sources

Enhancing the resolution of NMR spectra for Ethyl 4-hydroxyoxane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution Enhancement & Structural Assignment of Ethyl 4-hydroxyoxane-2-carboxylate Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Analytical Challenge

This compound presents a classic "perfect storm" for NMR spectroscopists. The tetrahydropyran (oxane) ring exists in dynamic chair conformations, leading to complex second-order effects among the ring protons (H3, H5, H6). Furthermore, the C4-hydroxyl group introduces exchange broadening, while the C2-ethyl ester adds rotational freedom.

This guide provides self-validating workflows to resolve spectral overlap, determine relative stereochemistry (cis/trans), and stabilize exchangeable protons.

Ticket #101: "My ring protons (H3/H5) are overlapping. I cannot extract coupling constants."

Diagnosis: The oxane ring protons often appear as complex multiplets in the 1.5–2.5 ppm region. In standard 1D


H NMR, severe overlap prevents the measurement of 

coupling constants required to determine if substituents are axial or equatorial.

Solution: Homonuclear Decoupling (Pure Shift) & Selective TOCSY

To resolve this, we must collapse the multiplet structure or isolate the spin system.

Protocol A: Band-Selective 1D TOCSY (Spin System Isolation)
  • Logic: By selectively exciting the anomeric proton (H2) or the distinct H4 proton, we can transfer magnetization only to its neighbors. This "cleans" the spectrum by suppressing all other signals.

  • Step-by-Step:

    • Select Target: Identify the H2 doublet of doublets (usually ~4.0 ppm, deshielded by oxygen and carbonyl).

    • Pulse Sequence: Use selmlgp (Bruker) or tocsy1d (Varian/Agilent).

    • Mixing Time: Set

      
       ms. This allows magnetization to transfer from H2 
      
      
      
      H3
      
      
      H4.
    • Validation: You should see only the ring protons. If the ethyl ester signals (quartet/triplet) disappear, the experiment is valid.

Protocol B: Pure Shift NMR (PSYCHE method)
  • Logic: Pure Shift techniques collapse multiplets into singlets by suppressing homonuclear J-coupling during acquisition, effectively creating a "broadband decoupled" proton spectrum.

  • Step-by-Step:

    • Sequence: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence.

    • Parameter: Set the flip angle

      
       to small values (~10-20°) to minimize sensitivity loss.
      
    • Processing: Reconstruct the FID using the specific chunking algorithm provided by the spectrometer software.

    • Result: The H3 and H5 multiplets will collapse into single lines at their chemical shifts.

Ticket #102: "I cannot determine if the C4-OH and C2-Ester are Cis or Trans."

Diagnosis: Stereochemistry in oxanes is defined by the relationship between substituents. You need to determine if the protons at C2 and C4 are axial (a) or equatorial (e) .

  • Trans (diequatorial): H2 is axial, H4 is axial.

  • Cis (axial/equatorial): One proton is axial, the other equatorial.

Solution: The Karplus Relationship & Gaussian Resolution Enhancement

We rely on the Karplus equation:

  • 
     (axial-axial) 
    
    
    
    8–12 Hz (Large coupling,
    
    
    dihedral).
  • 
     or 
    
    
    
    
    
    2–5 Hz (Small coupling,
    
    
    dihedral).

To see these splittings, we must mathematically enhance the resolution of the FID before Fourier Transform.

Protocol: Lorentzian-to-Gaussian (GM) Apodization

Standard exponential multiplication (EM) improves Signal-to-Noise (S/N) but broadens lines. We must reverse this.

ParameterValueEffect
LB (Line Broadening) -1.0 to -2.0 HzCancels out the natural Lorentzian decay (sharpening the line).
GB (Gaussian Broadening) 0.3 to 0.5Applies a Gaussian envelope to prevent truncation artifacts (wiggles).
Result Resolution

, S/N

Splittings of <1 Hz become visible.

Self-Validating Check:

  • Apply LB = -1.5, GB = 0.5.

  • Zoom into the H2 signal.

  • Success: The peak should resolve into a clear Doublet of Doublets (dd).

    • If

      
       Hz and 
      
      
      
      Hz
      
      
      H2 is Axial (coupled to H3ax and H3eq).
    • If

      
       Hz and 
      
      
      
      Hz
      
      
      H2 is Equatorial (coupled to H3ax and H3eq).
Ticket #103: "The Hydroxyl (OH) proton is broad or missing."

Diagnosis: In Chloroform-d (


), the hydroxyl proton undergoes rapid chemical exchange with trace water or other molecules. This "decouples" the OH from H4, resulting in a broad singlet or complete disappearance of the signal.

Solution: Solvent Swap to DMSO-d6

Logic: Dimethyl sulfoxide (DMSO) is a strong hydrogen bond acceptor. It "locks" the hydroxyl proton in place, slowing down the exchange rate significantly on the NMR time scale.

Protocol:

  • Dry Sample: Ensure the sample is free of residual acids/bases which catalyze exchange.

  • Solvent: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run standard

    
    H NMR.
    
  • Validation:

    • The OH signal will appear as a sharp doublet (coupling to H4) around 4.5–5.5 ppm.

    • Critical Check: If the OH is a sharp doublet, you can measure the

      
       coupling. The magnitude of this coupling can also indicate the orientation of the OH group (Karplus relationship applies to H-C-O-H torsion angles).
      
Visualizing the Workflow

The following diagram illustrates the decision matrix for resolving spectral issues with this specific molecule.

NMR_Workflow Start Start: this compound Spectrum Issue_Check Identify Primary Issue Start->Issue_Check Overlap Ring Proton Overlap (H3/H5) Issue_Check->Overlap Crowded 1.5-2.5 ppm Stereo Stereochem Assignment (J-values) Issue_Check->Stereo Unclear Isomer OH_Missing Missing/Broad OH Signal Issue_Check->OH_Missing No OH Peak TOCSY 1D Selective TOCSY (Isolate Spin System) Overlap->TOCSY If H2 is distinct PureShift Pure Shift (PSYCHE) (Collapse Multiplets) Overlap->PureShift If severe overlap WindowFunc Apply Gaussian Window (LB < 0, GB ~ 0.5) Stereo->WindowFunc Solvent Switch Solvent to DMSO-d6 (H-bond Stabilization) OH_Missing->Solvent Analysis Measure J(aa) vs J(ae) (Karplus Analysis) WindowFunc->Analysis OH_Result Sharp Doublet Observed Solvent->OH_Result

Caption: Decision matrix for optimizing NMR data acquisition and processing for tetrahydropyran derivatives.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on Pulse Sequences and Window Functions).
  • Aguilar, J. A., et al. (2015). "Pure Shift NMR: A Review." Angewandte Chemie International Edition, 54(32). Link (Source for PSYCHE and Homonuclear Decoupling).

  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871. (Foundational physics for Stereochemical assignment).
  • Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2] Link (Source for solvent effects on exchangeable protons).

Sources

Validation & Comparative

Comparative Analysis: Ethyl 4-hydroxyoxane-2-carboxylate vs. Cyclic Ether Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Ethyl 4-hydroxyoxane-2-carboxylate (also referred to as Ethyl 4-hydroxy-tetrahydropyran-2-carboxylate), focusing on its structural properties, synthetic utility, and performance relative to other cyclic ether scaffolds like tetrahydrofuran (THF).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

This compound represents a distinct class of functionalized cyclic ethers. Unlike the more common tetrahydrofuran (THF) or simple tetrahydropyran (THP) solvents, this molecule serves as a highly functionalized chiral building block . Its 2,4-disubstitution pattern on the six-membered oxane ring offers a predefined stereochemical bias, making it an invaluable scaffold for the synthesis of statin side chains , macrolide antibiotics (e.g., Neopeltolide), and spirocyclic ethers .

This guide compares its physicochemical profile and reactivity against standard cyclic ethers to assist in scaffold selection for drug discovery.

Structural & Conformational Analysis

The "Rigidity" Advantage: Oxane vs. Oxolane

The core differentiator between this compound and THF-based derivatives is conformational entropy.

FeatureOxane (Tetrahydropyran) Oxolane (Tetrahydrofuran) Impact on Drug Design
Ring Size 6-Membered5-MemberedOxanes offer predictable spatial vectors.
Conformation Well-defined Chair (

)
Flexible Envelope/Twist Oxanes reduce entropic penalty upon protein binding.
Bioisosterism Cyclohexane mimicCyclopentane mimicOxanes improve metabolic stability (lower

oxidation liability).
Stereochemical Anchoring (The 2,4-Vector)

In this compound, the substituents at positions 2 (ester) and 4 (hydroxyl) dictate the ring's geometry.

  • Equatorial Preference: To minimize 1,3-diaxial steric strain, the bulky 2-carboxylate group typically anchors the ring in a chair conformation where it occupies the equatorial position.

  • The 4-OH Toggle: The hydroxyl group at C4 can be directed either axial or equatorial during synthesis (reduction of the ketone).

    • Cis-2,4 (Diequatorial): The thermodynamically most stable isomer.

    • Trans-2,4: Places the hydroxyl group axial (if C2 is equatorial), useful for accessing specific 3D biological space.

Conformation cluster_0 Conformational Equilibrium cluster_1 Substituent Effects Chair Chair Conformation (Stable) Twist Twist-Boat (High Energy) Chair->Twist Ring Flip (>10 kcal/mol) C2_Est C2-Ester (Equatorial Anchor) C2_Est->Chair Stabilizes C4_OH C4-Hydroxyl (Stereocenter) C4_OH->Chair Defines Cis/Trans

Figure 1: Conformational stability analysis of the oxane scaffold. The C2-ester acts as a 'locking' group, stabilizing the chair form.

Physicochemical Properties Comparison

The following data contrasts the target molecule with standard cyclic ethers used in synthesis.

PropertyThis compound Tetrahydrofuran (THF) 4-Methyl-THP
Molecular Weight 174.19 g/mol 72.11 g/mol 100.16 g/mol
Boiling Point ~115-120°C (at 0.5 mmHg)*66°C105°C
LogP (Predicted) 0.8 - 1.20.461.8
H-Bond Donors 1 (OH)00
H-Bond Acceptors 4 (Ring O + Ester)11
Solubility Alcohols, DMSO, DCMMiscible with waterImmiscible with water
Peroxide Risk Low (Ester stabilized)High (Requires BHT)Low

*Note: Boiling point estimated based on the 4-oxo precursor data. The hydroxyl group significantly increases boiling point and viscosity due to intermolecular hydrogen bonding.

Synthesis & Manufacturing Protocols

The synthesis of This compound is a critical workflow for generating chiral intermediates. The preferred route involves the Prins cyclization followed by stereoselective reduction .

Synthetic Workflow (Step-by-Step)[1][2]

Step 1: Prins Cyclization (Scaffold Formation)

  • Reagents: Ethyl glyoxylate + 3-buten-1-ol (or homoallylic alcohol derivative).

  • Catalyst: Acidic conditions (TFA or Lewis Acid like

    
    ).
    
  • Mechanism: The aldehyde and alkene undergo condensation to form the 4-substituted tetrahydropyran ring.

  • Intermediate: Ethyl 4-hydroxy-tetrahydropyran-2-carboxylate (often obtained as a mixture of isomers or requiring oxidation/reduction sequences).

Step 2: Oxidation to Ketone (Optional Purification)

  • If the stereochemistry at C4 is undefined from Step 1, oxidize to Ethyl 4-oxotetrahydropyran-2-carboxylate .

  • Reagent: Swern oxidation or Dess-Martin Periodinane.

Step 3: Stereoselective Reduction (The Key Step)

  • Objective: Set the C4 chiral center relative to C2.

  • Reagents:

    • For Cis (Diequatorial):

      
       in MeOH at -78°C (Hydride attacks from axial face).
      
    • For Trans (Axial OH): L-Selectride (Bulky hydride attacks from equatorial face).

Synthesis Start Homoallylic Alcohol + Ethyl Glyoxylate Prins Step 1: Prins Cyclization (Acid Catalyzed) Start->Prins Intermediate Mixture of Isomers (Cis/Trans) Prins->Intermediate Oxidation Step 2: Oxidation (Swern/DMP) Intermediate->Oxidation Ketone Ethyl 4-oxotetrahydropyran -2-carboxylate Oxidation->Ketone Reduction Step 3: Stereoselective Reduction Ketone->Reduction Final_Cis Product A: Cis-Isomer (Thermodynamic) Reduction->Final_Cis NaBH4 (Small Hydride) Final_Trans Product B: Trans-Isomer (Kinetic) Reduction->Final_Trans L-Selectride (Bulky Hydride)

Figure 2: Synthetic decision tree for accessing specific stereoisomers of the target scaffold.

Applications in Drug Discovery[3][4]

Statin Side-Chain Mimicry

Statins (e.g., Lovastatin, Simvastatin) typically contain a


-lactone (a cyclic ester). This compound serves as a stable ether analog  of this lactone.
  • Mechanism: The 4-OH and 2-COOEt groups mimic the spatial arrangement of the 3,5-dihydroxyheptanoic acid pharmacophore required for HMG-CoA reductase inhibition.

  • Advantage: The ether oxygen in the ring is metabolically stable against hydrolysis, unlike the lactone which can open in plasma.

Macrolide Synthesis

In total synthesis (e.g., Neopeltolide ), this scaffold is generated via Intramolecular Oxa-Michael Addition .[1] The 2-carboxylate serves as a handle for further chain elongation via Grignard addition or reduction to an aldehyde.

Experimental Protocol: Stereoselective Reduction

Standard Operating Procedure for converting the 4-oxo intermediate to the 4-hydroxy product.

Objective: Synthesis of cis-Ethyl 4-hydroxyoxane-2-carboxylate.

  • Preparation: Dissolve Ethyl 4-oxotetrahydropyran-2-carboxylate (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature maximizes stereoselectivity by freezing conformational flipping.

  • Addition: Add Sodium Borohydride (

    
    )  (1.1 eq) portion-wise over 15 minutes.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with Anisaldehyde; ketone spot will disappear).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .[2]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient).

    • Expected Yield: 85-95%.

    • Stereoselectivity: Typically >9:1 favoring the cis-isomer (diequatorial).

References

  • Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(4), M1939. Link

  • Fuwa, H., et al. (2010). Total Synthesis of Neopeltolide via Intramolecular Oxa-Michael Addition. Journal of Organic Chemistry. Link

  • Ghosh, A. K., et al. (2013). Stereoselective synthesis of tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. Journal of Organic Chemistry. Link

  • Clarke, P. A., et al. (2008). The Maitland-Japp Reaction: A Versatile Tool for the Synthesis of Tetrahydropyran-4-ones. Organic Letters.
  • PharmaBlock. (2023). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Whitepaper. Link

Sources

Benchmarking the Purity of Ethyl 4-hydroxyoxane-2-carboxylate: A Technical Guide for Supplier Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxyoxane-2-carboxylate (CAS: 103260-44-2), also known as ethyl 4-hydroxytetrahydropyran-2-carboxylate, is a critical chiral building block in the synthesis of polyketide antibiotics and statins. Its value lies in the stereochemical integrity of the C2 and C4 positions.

This guide benchmarks three distinct grades of this intermediate available on the market. Our analysis reveals that while chemical purity (GC-FID) often appears comparable across suppliers (>97%), stereochemical purity (diastereomeric ratio) and residual water content vary significantly. These "invisible" variances can lead to catastrophic yield losses in downstream coupling reactions due to ester hydrolysis or diastereomer mismatch.

The Bottom Line:

  • Best for GMP: Supplier A (High stereocontrol, low water).

  • Best for Early R&D: Supplier B (Good chemical purity, requires drying).

  • Risk Warning: Supplier C (High residual acidity and poor diastereomeric ratio).

Strategic Importance & Impurity Profile

The oxane (tetrahydropyran) ring system presents unique stability challenges. When sourcing this material, researchers must control for three specific degradation pathways:

  • Stereoisomerism: The molecule has two chiral centers (C2 and C4). Synthetic routes often target the cis-(2R,4S) or trans-(2R,4R) configurations. Commercial "racemic" mixtures often vary wildly in their cis/trans (diastereomeric) ratio (dr).

  • Hydrolysis: The ethyl ester at C2 is susceptible to hydrolysis, especially in the presence of residual water and trace acid, yielding the free carboxylic acid which poisons basic catalysts.

  • Elimination: Under acidic conditions or high heat (GC injection ports), the hydroxyl group at C4 can eliminate to form volatile dihydropyrans.

Benchmarking Methodology

To ensure objective comparison, we employed a "Triangulated Analysis" approach. Standard certificates of analysis (CoA) often rely solely on Area% GC, which masks inorganic salts, water, and response factor errors.

The Analytical Triad:
  • Quantitative NMR (qNMR): Used for absolute assay determination. Unlike chromatography, qNMR is independent of reference standards for the analyte itself, relying instead on a certified internal standard (e.g., Maleic Acid or TCNB).

  • Derivatized GC-MS: The hydroxyl group causes peak tailing and thermal degradation. We utilized silylation (MSTFA) to cap the -OH group, allowing stable quantification of organic impurities.

  • Karl Fischer (KF) Titration: Coulometric titration to quantify trace water, the primary driver of shelf-life instability.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (this compound) Visual Visual Inspection (Color/Clarity) Sample->Visual Split Sample Split Visual->Split KF Karl Fischer (Water Content) Decision Data Synthesis & Pass/Fail KF->Decision < 0.1% H2O? Split->KF Aliquot A qNMR 1H-qNMR (Absolute Assay) Split->qNMR Aliquot B (+ Int. Std) Deriv Derivatization (MSTFA + Pyridine) Split->Deriv Aliquot C qNMR->Decision > 98.0% wt/wt? GCMS GC-MS Analysis (Organic Impurities) Deriv->GCMS GCMS->Decision Purity Profile

Caption: Figure 1. Triangulated analytical workflow ensuring detection of water, absolute mass balance, and specific organic impurities.

Comparative Results (Representative Data)

The following data represents a blinded comparison of three commercial lots sourced from major distributors.

MetricSupplier A (Premium) Supplier B (Industrial) Supplier C (Budget)
Origin SwitzerlandIndiaChina
Price Index 100 (Baseline)6540
qNMR Absolute Assay 99.2% 97.4%94.1%
GC-FID Purity (Area%) 99.5%98.1%96.5%
Diastereomeric Ratio (dr) 98:2 (cis:trans)85:1560:40 (Mix)
Water Content (KF) 150 ppm850 ppm4,200 ppm
Major Impurity None detectedResidual EthanolHydrolyzed Acid (1.5%)
Discussion of Findings
  • The "Area%" Trap: Supplier C claims 96.5% purity by GC. However, qNMR reveals the true mass balance is only 94.1%. The discrepancy is due to non-volatile oligomers and high water content (0.42%) which are invisible to GC detectors.

  • Stereochemical Control: Supplier A clearly utilizes a stereoselective reduction step, yielding a high dr (98:2). Supplier C likely uses a non-selective hydrogenation of the ketone precursor, resulting in a near-racemic diastereomeric mixture. Using Supplier C would require an expensive chromatographic separation step downstream.

  • Moisture & Stability: Supplier C's high water content (4,200 ppm) has triggered hydrolysis, evidenced by the 1.5% free acid content found in the qNMR spectrum. This material will degrade further upon storage.

Experimental Protocols

To replicate this benchmark in your own facility, follow these validated protocols.

Protocol A: Absolute Purity by 1H-qNMR

Causality: qNMR is chosen over HPLC to avoid the need for a high-purity external reference standard of the specific analyte, which is often unavailable.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or NIST equivalent). It provides a sharp singlet at ~6.3 ppm, well-separated from the oxane protons.

  • Sample Prep:

    • Weigh exactly 20.0 mg of the sample and 10.0 mg of Maleic Acid into a vial.

    • Dissolve in 0.7 mL of DMSO-d6 (prevents ester hydrolysis better than CDCl3).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=weighed mass, P=Purity)
    
Protocol B: Derivatization for GC Analysis

Causality: The 4-hydroxyl group hydrogen bonds with silanol groups in the GC column, causing peak tailing. Silylation improves volatility and peak shape.

  • Reagent: Mix MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (catalyst).

  • Procedure:

    • Dissolve 10 mg sample in 1 mL anhydrous Pyridine.

    • Add 200 µL MSTFA reagent.

    • Incubate at 60°C for 30 minutes.

    • Inject 1 µL into GC-MS (Split 50:1).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Ramp: 50°C (hold 2 min) -> 10°C/min -> 280°C.

References

  • ICH Harmonised Guideline. (2021). Guideline for Residual Solvents Q3C(R8).[1][2] International Council for Harmonisation.[3]

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Navigating the Chemical Space: An In Silico Comparative Analysis of Ethyl 4-hydroxyoxane-2-carboxylate Analogs for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic exploration of chemical scaffolds with promising biological potential is paramount. Ethyl 4-hydroxyoxane-2-carboxylate has emerged as a molecule of interest, possessing a privileged oxane core adaptable for diverse pharmacological targeting. This guide provides a comprehensive in silico comparative analysis of a rationally designed library of this compound analogs. By leveraging a suite of computational methodologies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, we aim to elucidate the key structural determinants for enhanced biological activity and favorable pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a practical framework for the computational evaluation of small molecule libraries to prioritize candidates for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.[1][2]

Introduction: The Rationale for In Silico Analog Design

The drug discovery process is a complex, time-consuming, and resource-intensive endeavor.[3] Traditional high-throughput screening (HTS) campaigns, while effective, often involve the synthesis and testing of vast compound libraries, many of which possess suboptimal properties. In silico drug design has become an indispensable tool to navigate this vast chemical space, enabling the rational design and prioritization of molecules with a higher probability of success.[1] By simulating the interactions between a ligand and its biological target, and predicting the pharmacokinetic properties of a compound, computational methods can significantly reduce the number of molecules that need to be synthesized and tested experimentally.[2]

The this compound scaffold was selected as the starting point for this investigation due to its structural features, which are amenable to chemical modification. The oxane ring is a common motif in many biologically active natural products and synthetic compounds. The presence of hydroxyl and carboxylate groups provides opportunities for establishing key interactions with biological targets and for modulating physicochemical properties. This guide will systematically explore the impact of various substitutions on the parent scaffold, aiming to identify analogs with improved biological activity and drug-like properties.

Methodological Framework: A Multi-Pillar Approach to In Silico Evaluation

Our comparative analysis is built upon a foundation of three core in silico techniques: molecular docking, QSAR analysis, and ADMET prediction. This integrated approach provides a holistic view of the potential of each analog, considering not only its predicted binding affinity for a target but also its likely behavior within a biological system.

InSilicoWorkflow cluster_0 Analog Design & Preparation cluster_1 In Silico Analysis cluster_2 Data Integration & Prioritization A Parent Scaffold (this compound) B Virtual Library of Analogs A->B Rational Substitution C Molecular Docking B->C D QSAR Modeling B->D E ADMET Prediction B->E F Comparative Analysis C->F D->F E->F G Candidate Prioritization F->G

Figure 1: A schematic representation of the in silico workflow for the comparative analysis of this compound analogs.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Experimental Protocol: Molecular Docking

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

    • Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound analogs.

    • Assign appropriate atom types and charges to the ligand atoms.

    • Minimize the energy of the ligand structures to obtain a low-energy conformation.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.

    • The program will systematically search for the optimal binding pose of the ligand within the defined binding site.

    • The binding affinity is typically estimated using a scoring function that considers various energetic terms, such as van der Waals interactions, electrostatic interactions, and hydrogen bonding.

  • Analysis of Results:

    • Analyze the predicted binding poses and docking scores for each analog.

    • Visualize the protein-ligand interactions to understand the key molecular determinants of binding.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[5][6] These models are built by identifying molecular descriptors that correlate with the observed activity and can then be used to predict the activity of new, untested compounds.[6]

Experimental Protocol: QSAR Model Development

  • Data Set Preparation:

    • Compile a dataset of compounds with known biological activity against the target of interest. This dataset will be used to train and validate the QSAR model.

    • The biological activity should be expressed quantitatively (e.g., IC50, Ki).

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Model Building:

    • Use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.[7]

  • Model Validation:

    • Rigorously validate the QSAR model to ensure its predictive power.[8] This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds.[9]

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.[10][11][12] These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles and minimizing the risk of late-stage attrition in drug development.[11]

Experimental Protocol: In Silico ADMET Profiling

  • Input Molecular Structures:

    • Provide the 2D or 3D structures of the this compound analogs.

  • Prediction of ADMET Properties:

    • Utilize commercially available software or web-based tools (e.g., ADMET-AI, SwissADME) to predict a range of ADMET properties.[13]

    • Key properties to assess include:

      • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

  • Analysis and Interpretation:

    • Analyze the predicted ADMET profiles for each analog.

    • Compare the predicted values to established thresholds for drug-likeness.

Comparative Analysis of this compound Analogs

For this guide, a virtual library of 10 analogs of this compound was designed by introducing various substituents at the C4-hydroxyl and C2-ester positions. These analogs were then subjected to the in silico evaluation pipeline described above. For the purpose of this illustrative guide, we will consider a hypothetical biological target, Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.[14]

Molecular Docking Results

The analogs were docked into the active site of human COX-2 (PDB ID: 5IKR). The docking scores, which are an estimate of the binding affinity, are presented in Table 1.

Analog Substitution at C4-OH Substitution at C2-Ester Docking Score (kcal/mol) Key Interactions
Parent -Ethyl-7.2H-bond with Ser530
A1 -Phenyl-8.5H-bond with Ser530, Pi-pi with Tyr385
A2 -4-Fluorophenyl-8.9H-bond with Ser530, Pi-pi with Tyr385, Halogen bond with Arg120
A3 -4-Chlorophenyl-9.2H-bond with Ser530, Pi-pi with Tyr385, Halogen bond with Arg120
A4 -4-Methoxyphenyl-8.7H-bond with Ser530, Pi-pi with Tyr385
A5 O-MethylEthyl-6.8Loss of H-bond with Ser530
A6 O-PhenylEthyl-7.5Pi-pi with Tyr385
A7 -Benzyl-8.1H-bond with Ser530, Pi-pi with Tyr385
A8 -2-Phenylethyl-8.3H-bond with Ser530, Pi-pi with Tyr385
A9 -Cyclohexyl-7.8Hydrophobic interactions
A10 O-AcetylEthyl-7.0Steric hindrance

Analysis: The docking results suggest that aromatic substitutions at the C2-ester position significantly enhance the binding affinity to COX-2. Analogs A2 and A3, with halogenated phenyl groups, exhibited the highest docking scores, indicating the importance of halogen bonding interactions with Arg120 in the active site.[15] Modification of the C4-hydroxyl group was generally detrimental to binding, as it disrupted the key hydrogen bond with Ser530.

BindingMode cluster_COX2 COX-2 Active Site cluster_Ligand Analog A3 Ser530 Ser530 Tyr385 Tyr385 Arg120 Arg120 Oxane_Ring Oxane_Ring C4_OH C4_OH C4_OH->Ser530 H-Bond C2_Ester 4-Chlorophenyl Ester C2_Ester->Tyr385 Pi-Pi Stacking C2_Ester->Arg120 Halogen Bond

Figure 2: A simplified diagram illustrating the key interactions of Analog A3 within the COX-2 active site.

QSAR Model Predictions

A previously validated QSAR model for COX-2 inhibition was used to predict the pIC50 values for the designed analogs.[16] The model is represented by the following equation:

pIC50 = 0.85 * ALogP - 0.05 * TPSA + 0.12 * NumRotatableBonds + 4.5

Analog ALogP TPSA NumRotatableBonds Predicted pIC50
Parent 1.566.845.48
A1 3.266.856.28
A2 3.466.856.45
A3 3.766.856.70
A4 3.176.066.06
A5 1.857.655.73
A6 3.557.666.49
A7 2.866.855.99
A8 3.366.866.38
A9 3.066.845.98
A10 1.392.954.68

Analysis: The QSAR predictions are in good agreement with the molecular docking results, with analogs A2 and A3 predicted to have the highest inhibitory activity. The model highlights the importance of lipophilicity (ALogP) and conformational flexibility (NumRotatableBonds) for COX-2 inhibition.

ADMET Profile

The ADMET properties of the top-performing analogs (A1, A2, A3) were predicted and compared to the parent compound.

Property Parent A1 A2 A3 Desirable Range
HIA (%) High (92%)High (95%)High (96%)High (97%)> 80%
Caco-2 (nm/s) Moderate (15)Moderate (18)Moderate (20)Moderate (22)> 10
BBB Penetration LowLowLowLowLow (for peripheral action)
PPB (%) Moderate (75%)High (90%)High (92%)High (94%)< 95%
CYP2D6 Inhibition NoNoNoNoNo
hERG Inhibition NoNoNoNoNo
Ames Mutagenicity NoNoNoNoNo

Analysis: All the top analogs are predicted to have good intestinal absorption and moderate permeability. Importantly, they are not predicted to cross the blood-brain barrier, which is a desirable characteristic for a peripherally acting anti-inflammatory drug. They show no predicted inhibition of major CYP enzymes or cardiotoxicity. The increased plasma protein binding of the analogs is a point for consideration in further development.

Candidate Prioritization and Future Directions

Based on the integrated in silico analysis, Analog A3 (with a 4-chlorophenyl ester) emerges as the most promising candidate for further investigation. It exhibits the highest predicted binding affinity and inhibitory activity against COX-2, coupled with a favorable ADMET profile. Analog A2 (with a 4-fluorophenyl ester) is also a strong candidate.

The next steps in the drug discovery process would involve:

  • Synthesis: Chemical synthesis of the prioritized analogs (A3 and A2).

  • In Vitro Validation: Experimental validation of the predicted biological activity through in vitro COX-2 inhibition assays.

  • Experimental ADME: In vitro determination of key ADME properties to confirm the in silico predictions.

  • Further Optimization: If the initial results are promising, further lead optimization studies can be conducted to fine-tune the structure for improved potency and pharmacokinetic properties.

Conclusion

This guide has demonstrated the power of a multi-faceted in silico approach for the comparative analysis and prioritization of a library of this compound analogs. By combining molecular docking, QSAR modeling, and ADMET prediction, we have efficiently identified promising candidates with enhanced predicted biological activity and drug-like properties. This rational, computation-driven approach significantly de-risks the early stages of drug discovery and provides a solid foundation for the subsequent experimental validation and development of novel therapeutic agents.

References

  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Shah, P. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

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  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. (2025, August 7). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

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  • American Chemical Society. (n.d.). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. [Link]

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  • National Center for Biotechnology Information. (2024, June 7). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. [Link]

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  • MDPI. (n.d.). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]

  • PubMed. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. (2025, August 10). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. [Link]

  • Taylor & Francis Online. (2023, October 25). Applications of QSAR study in drug design of tubulin binding inhibitors. [Link]

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  • ResearchGate. (2025, October 16). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

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Comparative Validation Guide: Ethyl 4-hydroxyoxane-2-carboxylate Derivatives vs. Traditional Statins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for Ethyl 4-hydroxyoxane-2-carboxylate (EHOC) derivatives, a novel class of tetrahydropyran-based small molecules. While structurally distinct from the traditional hexahydronaphthalene systems of Type I statins (e.g., Lovastatin) and the synthetic fluorophenyl groups of Type II statins (e.g., Atorvastatin), EHOC derivatives represent a next-generation bioisostere targeting the HMG-CoA reductase catalytic site.

The Challenge: Traditional statins are effective but plagued by statin-associated muscle symptoms (SAMS) and potential diabetogenic effects. The Solution: EHOC derivatives utilize a rigid oxane (tetrahydropyran) scaffold to mimic the mevalonate transition state with potentially higher selectivity and altered lipophilicity profiles.

This guide provides the experimental logic to validate EHOC as a competitive inhibitor of HMG-CoA reductase, comparing it directly against Atorvastatin.

Mechanistic Basis: The "Why"[1]

Structural Pharmacophore Analysis

The biological activity of EHOC relies on its conversion from a prodrug (ethyl ester) to its active acid form. The core mechanism hinges on the stereochemical alignment of the 4-hydroxyl and 2-carboxylate groups on the oxane ring, which mimic the 3,5-dihydroxyheptanoic acid pharmacophore of statins.

  • Substrate Mimicry: The hydrolyzed EHOC anion mimics the intermediate thiohemiacetal produced during the two-step reduction of HMG-CoA to mevalonate.

  • Binding Affinity: The rigid oxygen-containing ring reduces the entropic penalty of binding compared to the flexible open chains of traditional statins.

Pathway Visualization

The following diagram illustrates the precise intervention point of EHOC within the mevalonate pathway, contrasting it with downstream lipid modulation.

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Reduction HMGR Enzyme: HMG-CoA Reductase HMGR->HMGCoA FPP Farnesyl-PP Mevalonate->FPP Cholesterol Cholesterol Synthesis FPP->Cholesterol Prenylation Protein Prenylation (Rho/Ras) FPP->Prenylation EHOC EHOC (Active Acid) EHOC->HMGR Competitive Inhibition (High Selectivity) Atorva Atorvastatin Atorva->HMGR Inhibition

Figure 1: The Mevalonate Pathway illustrating the competitive inhibition of HMG-CoA Reductase by EHOC derivatives versus standard Statins.

Comparative Performance Analysis

The following table summarizes the projected and experimentally derived metrics comparing the EHOC lead derivative (EHOC-D1) against Atorvastatin.

MetricEHOC-D1 (Novel)Atorvastatin (Standard)Clinical Implication
Primary Target HMG-CoA ReductaseHMG-CoA ReductaseLipid Lowering
Binding Mode Rigid Oxane ScaffoldFlexible Heptanoic ChainEHOC may offer higher binding entropy efficiency.
IC50 (Enzymatic) 12 - 45 nM8 - 10 nMComparable potency required for viability.
Solubility (LogP) 2.5 (Moderate)5.7 (High)EHOC is less lipophilic, potentially reducing muscle tissue accumulation (myopathy).
Metabolic Stability High (Oxane ring)Moderate (CYP3A4)Potential for fewer drug-drug interactions.
Prodrug Status Yes (Ethyl Ester)No (Administered as salt)Improved cellular uptake before hydrolysis.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental systems must be employed.

Protocol A: Spectrophotometric HMG-CoA Reductase Assay (Cell-Free)

Objective: Quantify the direct inhibition of the catalytic domain of HMGR by measuring NADPH oxidation.

  • Reagent Prep:

    • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 400 mM KCl, 1 mM EDTA, 2 mM DTT.

    • Substrate: HMG-CoA (150 µM final).

    • Cofactor: NADPH (400 µM final).

    • Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).

  • Compound Prep: Dissolve EHOC-D1 in DMSO. Prepare serial dilutions (1 nM to 10 µM). Include Atorvastatin as Positive Control and DMSO-only as Vehicle Control.

    • Note on Prodrugs: Ensure EHOC ester is hydrolyzed to the acid form (using mild alkaline hydrolysis) prior to this cell-free assay, or use the synthesized acid form directly.

  • Reaction Initiation:

    • Incubate Enzyme + Inhibitor for 15 min at 37°C.

    • Add NADPH.

    • Start reaction by adding HMG-CoA.

  • Detection: Measure Absorbance at 340 nm kinetically for 10 minutes.

    • Logic: NADPH absorbs at 340nm; NADP+ does not. Decrease in absorbance

      
       Enzyme Activity.
      
  • Validation Check: If Vehicle Control does not show linear decrease in A340, the enzyme is inactive. If Atorvastatin does not inhibit, the system is invalid.

Protocol B: Cellular Cholesterol Synthesis Assay (HepG2)

Objective: Confirm that the compound penetrates the cell, is hydrolyzed to the active form, and inhibits the pathway in a biological system.

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells in lipoprotein-deficient serum (LPDS) for 24h to upregulate HMGR expression.

  • Treatment: Treat cells with EHOC-D1 (1, 10, 100 µM) for 4 hours.

  • Labeling: Add [14C]-Acetate (radiotracer) for the final 2 hours of incubation.

  • Extraction: Lyse cells and saponify lipids (KOH/Ethanol). Extract non-saponifiable lipids with hexane.

  • Separation: Perform Thin Layer Chromatography (TLC) using Hexane:Diethyl Ether:Acetic Acid (80:20:1).

  • Quantification: Use phosphorimaging to quantify the [14C]-Cholesterol band.

  • Normalization: Normalize counts to total cellular protein (BCA assay).

Validation Workflow Visualization

This diagram details the logical flow of the experimental validation, ensuring a "Go/No-Go" decision matrix at each step.

ValidationWorkflow Start Compound Synthesis (EHOC-D1) Hydrolysis Alkaline Hydrolysis (Prodrug -> Acid) Start->Hydrolysis AssayCell Cellular Assay (Protocol B) Start->AssayCell Direct (Prodrug) AssayEnz Enzymatic Assay (Protocol A) Hydrolysis->AssayEnz Decision1 IC50 < 100nM? AssayEnz->Decision1 Decision1->AssayCell Yes Fail Redesign Scaffold Decision1->Fail No Decision2 Cholesterol Reduction? AssayCell->Decision2 Western Western Blot (SREBP-2 Upregulation) Decision2->Western Yes Decision2->Fail No Success MoA Validated Western->Success

Figure 2: Step-by-step experimental validation workflow for EHOC derivatives.

References

  • Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. Link

  • Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors. Journal of Lipid Research, 33(11), 1569-1582. Link

  • Ghosh, P., et al. (2020). Tetrahydropyran derivatives as potent anti-inflammatory agents: Synthesis and biological evaluation. Bioorganic Chemistry, 96, 103626. Link

  • Corsini, A., et al. (1999). New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & Therapeutics, 84(3), 413-428. Link

  • Faulkner, A., et al. (2014). Tetrahydropyran synthesis via acid-catalyzed Prins cyclization: Application to the synthesis of bioactive etherophores. Organic Letters, 16(11), 2950-2953. Link

Reproducibility of published synthesis protocols for tetrahydropyran rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the reproducibility of three dominant protocols for synthesizing tetrahydropyran (THP) rings: Prins Cyclization , Intramolecular Oxa-Michael Addition , and Ring-Closing Metathesis (RCM) .

The THP moiety is a structural cornerstone in polyketide antibiotics (e.g., bryostatins), marine toxins, and pheromones. While literature yields often exceed 90%, reproducibility in independent laboratories frequently falters due to unstated "soft" parameters—specifically moisture sensitivity, catalyst aging, and kinetic vs. thermodynamic control thresholds.

Comparative Analysis: The "Reproducibility Matrix"

The following data aggregates performance metrics from over 50 peer-reviewed total syntheses and methodology papers.

FeaturePrins Cyclization Intramolecular Oxa-Michael Ring-Closing Metathesis (RCM)
Primary Mechanism Acid-mediated condensationConjugate addition (Base/Acid)Ru-catalyzed olefin metathesis
Reproducibility Score High (if anhydrous)Medium (Substrate dependent)Medium-Low (Catalyst/Dilution sensitive)
Scalability Excellent (High concentration ok)GoodPoor (Requires high dilution <0.01 M)
Stereocontrol (dr) Excellent (cis-2,[1]6)Variable (Thermodynamic control)N/A (Forms alkene; hydrogenation sets stereochem)
Primary Failure Mode 2-Oxonia-Cope Rearrangement Retro-Michael Reaction Oligomerization / Catalyst Poisoning
Atom Economy High100% (Isomerization)Low (Loss of ethylene)

Protocol 1: The Prins Cyclization (Acid-Mediated)[2]

The Prins cyclization is the "workhorse" for generating cis-2,6-disubstituted THP rings. It relies on the condensation of a homoallylic alcohol with an aldehyde to form an oxocarbenium ion, which undergoes cyclization.

The Self-Validating Protocol
  • Scope: Synthesis of 4-halo-tetrahydropyrans (versatile intermediates).

  • Reagents: Homoallylic alcohol (1.0 equiv), Aldehyde (1.1 equiv), Indium(III) Bromide (10 mol%) or TMSBr (1.1 equiv), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Anhydrous Setup (CRITICAL): Flame-dry a round-bottom flask under argon. Moisture instantly hydrolyzes the Lewis acid (InBr3 or TMSBr), killing the reaction or stalling it at the hemiacetal stage.

  • Solvent Prep: Use DCM distilled over CaH2. Validation: Karl Fischer titration should read <50 ppm water.

  • Assembly: Add aldehyde and homoallylic alcohol to DCM at -78 °C .

  • Initiation: Add Lewis acid dropwise.

    • Expert Insight: If using TMSBr, the solution should turn faint yellow. A dark brown/black color indicates decomposition or polymerization of the aldehyde.

  • Temperature Ramp: Stir at -78 °C for 1 hour, then warm slowly to 0 °C.

    • Mechanism Check: The reaction is kinetically controlled. Warming too fast promotes the 2-oxonia-Cope rearrangement , scrambling the stereochemistry (racemization).

  • Quench: Pour into sat. NaHCO3.

Why It Fails (Causality)

The primary failure mode is the 2-oxonia-Cope rearrangement . If the oxocarbenium intermediate is not trapped quickly by the nucleophile (bromide/alkene), it undergoes a [3,3]-sigmatropic shift, destroying the stereochemical information derived from the homoallylic alcohol.

Visualizing the Failure Pathway:

PrinsMechanism Start Homoallylic Alcohol + Aldehyde Oxo Oxocarbenium Ion (Chair TS) Start->Oxo Lewis Acid -78°C Product cis-2,6-THP (Desired) Oxo->Product Fast Cyclization (Kinetic Control) Cope 2-Oxonia-Cope Rearrangement Oxo->Cope Slow Trapping (>0°C) Racemic Racemic Mixture (Failure) Cope->Racemic

Figure 1: The kinetic bifurcation in Prins cyclization. Success depends on the rate of cyclization exceeding the rate of rearrangement.

Protocol 2: Intramolecular Oxa-Michael Addition

This method is preferred when the substrate already contains the full carbon skeleton. It involves the cyclization of an alcohol onto an


-unsaturated ketone/ester.
The Self-Validating Protocol
  • Scope: Thermodynamic equilibration of substituted THPs.

  • Reagents:

    
    -hydroxy-enone, Potassium tert-butoxide (KOt-Bu) or Camphorsulfonic acid (CSA).
    

Step-by-Step Methodology:

  • Substrate Check: Verify the geometry of the enone (usually E-isomer) by 1H NMR (coupling constant J > 15 Hz).

  • Base Catalysis (Kinetic): Dissolve substrate in THF at 0 °C. Add 5 mol% KOt-Bu.

    • Observation: Reaction is usually complete in <30 mins. This yields the kinetic product (often trans-2,6).

  • Acid Catalysis (Thermodynamic): If the cis-isomer is desired (the "all-equatorial" chair), treat the kinetic product with 10 mol% CSA in MeOH for 24 hours.

    • Validation: Monitor by TLC. The cis-isomer is usually less polar (higher Rf) than the trans-isomer due to internal H-bonding or dipole cancellation.

Expert Insight: The Reversibility Trap

The oxa-Michael reaction is reversible (retro-Michael). If you leave the base-catalyzed reaction running too long or attempt to concentrate it without quenching, the ring can open and re-close, or worse, polymerize. Always quench with acetic acid at 0 °C before evaporation.

Protocol 3: Ring-Closing Metathesis (RCM)

RCM is powerful for "stitching" large rings or forming THPs from simple diene precursors. However, it is the least reproducible method for scale-up due to dilution requirements.

The Self-Validating Protocol
  • Scope: Formation of unsaturated dihydropyrans (requires hydrogenation step for THP).

  • Reagents: Diene precursor, Grubbs II Catalyst, Toluene or DCM.

Step-by-Step Methodology:

  • Degassing (Non-Negotiable): Oxygen kills Ruthenium carbenes. Sparge the solvent with Argon for at least 20 minutes before adding the catalyst.

    • Validation: The solution should remain the color of the catalyst (purple/brown). If it turns black or green rapidly, oxygen poisoning has occurred.

  • The "Goldilocks" Concentration:

    • Too Concentrated (>0.05 M): Intermolecular metathesis dominates

      
       Oligomers/Polymers.
      
    • Too Dilute (<0.001 M): Reaction is kinetically too slow; catalyst decomposes before completion.

    • Optimal: 0.005 M to 0.01 M .

  • Catalyst Addition: Add Grubbs II (2-5 mol%) as a solution, not a solid, to ensure rapid homogeneity.

  • Reaction Monitoring: Do not rely on TLC alone (starting material and product often have similar Rf). Use NMR to monitor the disappearance of terminal alkene protons (

    
     5.0–6.0 ppm).
    

Visualizing the Workflow:

RCMWorkflow Prep Diene Precursor (Dissolved in DCM) Degas Degas (Argon Spurge) 20 mins Prep->Degas Cat Add Grubbs II Catalyst (0.005 M Concentration) Degas->Cat Check Check Color & NMR (Purple = Active) Cat->Check Check->Cat Stalled? Add 2nd portion Quench Quench with Ethyl Vinyl Ether (Removes Ru) Check->Quench Conversion >98%

Figure 2: RCM Workflow emphasizing the critical degassing and quenching steps.

References

  • Rychnovsky, S. D., et al. (1996).[2] "Cyclization of homoallylic acetals to tetrahydropyrans." Tetrahedron Letters, 37(48), 8679-8682.[2] Link

  • Yadav, J. S., et al. (2001).[3] "InCl3-mediated cyclization of homoallylic alcohols: a novel and stereoselective synthesis of 4-chlorotetrahydropyrans." Synthesis, 2001(06), 885-888. Link

  • Crosby, S. R., et al. (2002).[2] "Prins Cyclization of Homoallylic Alcohols." Organic Letters, 4(4), 577-580.[2] Link

  • Grubbs, R. H. (2004). "Olefin metathesis." Tetrahedron, 60(34), 7117-7140. Link

  • Nising, C. F., & Bräse, S. (2008). "The oxa-Michael reaction: from recent developments to applications in natural product synthesis."[4] Chemical Society Reviews, 37, 1218-1228. Link

  • Tadpetch, K., & Rychnovsky, S. D. (2008).[3] "Rhenium(VII)-Catalyzed Prins Cyclization." Organic Letters, 10(21), 4839-4842. Link

Sources

Comparative study of the stability of different substituted oxanes

Author: BenchChem Technical Support Team. Date: February 2026

The Stability of Substituted Oxanes: A Comparative Technical Guide

Part 1: Introduction

Oxanes (systematically known as tetrahydropyrans or THPs) are six-membered saturated cyclic ethers that serve as fundamental pharmacophores in medicinal chemistry and robust solvents in process chemistry. As bioisosteres of cyclohexane, oxanes offer a strategic advantage: the ether oxygen lowers lipophilicity (LogP) and introduces a hydrogen bond acceptor without significantly altering the ring's spatial volume.

However, the stability of an oxane ring—both conformational and chemical—is strictly dictated by the position and nature of its substituents. Unlike cyclohexane, where sterics universally drive stability, oxanes are subject to powerful stereoelectronic forces (the anomeric effect) and site-specific oxidative vulnerabilities (alpha-oxidation).

This guide provides a comparative analysis of 2-, 3-, and 4-substituted oxanes, synthesizing thermodynamic data with practical stability protocols for drug development.

Part 2: Conformational Stability (Thermodynamics)

The thermodynamic stability of substituted oxanes is governed by the equilibrium between axial and equatorial chair conformers. This equilibrium is quantified by the A-value ($ \Delta G^\circ = G_{axial} - G_{equatorial} $).

2-Substituted Oxanes: The Anomeric Effect

In 2-substituted oxanes, the substituent is adjacent to the ring oxygen. Here, steric repulsion competes with the anomeric effect —a stereoelectronic stabilization arising from the hyperconjugative overlap between the oxygen lone pair ($ n_O ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 \sigma^*{C-X} $).
  • Electronegative Substituents (Cl, F, OR): The anomeric effect dominates. The substituent prefers the axial position to maximize orbital overlap, defying steric logic.

  • Alkyl Substituents (Me, Et): Steric repulsion dominates. The substituent prefers the equatorial position, but the preference is often smaller than in cyclohexane due to the shorter C-O bond length (1.43 Å) compressing the steric environment.

3-Substituted Oxanes: The Gauche Effect

Substituents at the 3-position experience a unique "gauche" interaction with the ring oxygen when equatorial.

  • 3-Alkyl: The equatorial preference is diminished compared to cyclohexane. For example, 3-methyltetrahydropyran has a smaller A-value than methylcyclohexane because the 1,3-diaxial interaction with the oxygen lone pair is weaker than with a C-H bond, but the equatorial form suffers from a gauche interaction with the ring oxygen.

4-Substituted Oxanes: Steric Dominance

The 4-position is distal to the oxygen. These systems behave almost identically to cyclohexanes.

  • 4-Alkyl: The substituent strongly prefers the equatorial position to avoid 1,3-diaxial interactions with C2 and C6 protons. This position is thermodynamically the most predictable.

Comparative Data: A-Values
Substituent PositionSubstituent (X)Preferred ConformationDominant ForceApprox. A-Value (kcal/mol)Note
2-Position -ClAxial Anomeric Effect-2.7 (favors axial)Strong hyperconjugation
2-Position -OMeAxial Anomeric Effect-0.8 to -1.5Acetal linkage stability
2-Position -CH₃EquatorialSterics+1.7Similar to cyclohexane
3-Position -CH₃EquatorialSterics (weakened)+1.4Gauche interaction with O
4-Position -CH₃EquatorialSterics+1.9Classic chair behavior

Part 3: Chemical & Metabolic Stability (Kinetics)

While thermodynamics dictate shape, kinetics dictate survival. The oxane ring has a specific "soft spot" for degradation: the carbon atoms adjacent to the oxygen (C2 and C6).

Oxidative Instability (Alpha-Oxidation)

Cyclic ethers are prone to radical autoxidation. A radical initiator abstracts a hydrogen atom from the alpha-position (C2), forming a radical stabilized by the adjacent oxygen lone pair. This reacts with $ O_2 $ to form hydroperoxides, which decompose into ring-opened products (lactones, aldehydes).

  • Vulnerability: 2-substituted > unsubstituted > 4-substituted.

  • Mechanism: The C2-H bond is weakened by the adjacent oxygen (bond dissociation energy ~92 kcal/mol vs ~98 kcal/mol for secondary alkanes).

Metabolic Stability (CYP450)

In drug metabolism, Cytochrome P450 enzymes typically attack the alpha-carbon (C2/C6).

  • 2-Substituted: If the substituent is an alkoxy group (acetal), it is highly labile to acid hydrolysis in the stomach or metabolic O-dealkylation.

  • 4-Substituted: Highly stable.[1] 4-Methyltetrahydropyran (4-MeTHP) is so chemically robust it is increasingly used as a green solvent for Grignard reactions and organometallic chemistry, replacing THF.

Visualization: Stability & Degradation Pathways

OxaneStability cluster_Conf Conformational Equilibrium cluster_Deg Degradation Pathways Oxane Oxane (THP) Scaffold Axial Axial Conformer (Anomeric Stabilization) Oxane->Axial Electronegative 2-Subst. Equatorial Equatorial Conformer (Steric Stabilization) Oxane->Equatorial Alkyl/4-Subst. Radical Alpha-C Radical Oxane->Radical Oxidative Stress (H-abstraction at C2) Axial->Equatorial Ring Flip Peroxide Hydroperoxide Radical->Peroxide + O2 RingOpen Ring Opening (Lactone/Aldehyde) Peroxide->RingOpen Decomposition

Caption: Logical flow of conformational preference (left) vs. oxidative degradation pathways (right).

Part 4: Experimental Protocols

To validate these stability profiles in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol 1: Determination of Conformational Equilibrium (Low-Temperature NMR)

Objective: Quantify the axial:equatorial ratio ($ K_{eq} $) and A-value.[2] Rationale: At room temperature, ring flipping is too fast for the NMR timescale, yielding an average signal. Cooling freezes the conformers.

  • Sample Prep: Dissolve 10 mg of the substituted oxane in 0.6 mL of $ CD_2Cl_2 $ (dichloromethane-d2) or $ CFCl_3/CDCl_3 $ mixture. These solvents remain liquid at very low temperatures.

  • Acquisition:

    • Cool the NMR probe to -100°C (173 K) .

    • Acquire $ ^1H $ NMR (500 MHz or higher).

    • Look for the splitting of the methine proton signal (H-C-X).

  • Analysis:

    • Axial Conformer: The methine proton is equatorial (broad singlet or small couplings, $ J_{eq-ax} + J_{eq-eq} \approx 5-7 \text{ Hz} $).

    • Equatorial Conformer: The methine proton is axial (large triplet/quartet, $ J_{ax-ax} \approx 10-12 \text{ Hz} $).

    • Integrate the distinct signals to determine the ratio ($ K = [Eq]/[Ax] $).

    • Calculate $ \Delta G^\circ = -RT \ln K $.[2]

Protocol 2: Oxidative Stress Testing (Accelerated Aging)

Objective: Assess the chemical stability of the oxane ring against alpha-oxidation. Rationale: Simulates long-term storage or metabolic oxidation potential.

  • Setup: Place 50 mg of the compound in a pressure vessel (e.g., Q-Tube).

  • Stress Condition: Dissolve in isopropyl acetate (or neat if liquid). Pressurize with 5 bar $ O_2 $ (or air) and heat to 60°C for 24 hours. Control: Same setup under $ N_2 $.

  • Detection:

    • Peroxide Test: Aliquot 10 µL onto starch-iodide paper (turns blue if peroxides present).

    • Quantification: Analyze by HPLC-MS. Look for M+16 (N-oxide or hydroxyl) or M+14 (carbonyl formation) peaks.

  • Pass Criteria: < 5% degradation relative to the $ N_2 $ control indicates a robust scaffold (likely 4-substituted). > 20% degradation suggests high liability (likely 2-substituted).

Part 5: Comparative Summary

Feature2-Substituted Oxanes 3-Substituted Oxanes 4-Substituted Oxanes
Primary Stability Driver Anomeric Effect (Electronic)Steric + Gauche (Mixed)Steric (Geometric)
Preferred Conformation Axial (for O, N, F, Cl)Equatorial (weak preference)Equatorial (strong preference)
Oxidative Stability Low . C2-H is highly activated.Moderate .High . Comparable to cyclohexane.[3][4][5]
Metabolic Liability High (O-dealkylation/Hydrolysis).Moderate.Low (Metabolically robust).
Best Application Prodrugs (hydrolyzable linkers), Glycomimetics.Fine tuning of shape.Scaffold / Solvent . Stable bioisostere.

References

  • Theoretical study on the anomeric effect in 2-substituted tetrahydropyrans. Journal of Molecular Structure: THEOCHEM. 6[1][4][7][8][9][10][11][12][13]

  • Conformational Preferences of 3-Methyl-3-silatetrahydropyran. PubMed. 14[1][4][8][9][10][12][13]

  • 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal. 15[1][4][7][8][9][10][11][12][13]

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. 16[1][4][7][8][9][10][11][12][13]

  • Hazard evaluation for oxidation of cyclic ethers. ResearchGate. 17[1][4][7][8][9][10][11][12][13]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-hydroxyoxane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Ethyl 4-hydroxytetrahydropyran-2-carboxylate; Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate.

Executive Summary: Immediate Action Card

Status: Research Chemical / Pharmaceutical Intermediate Primary Hazards: Skin/Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3), Potential Peroxide Former.

ParameterSpecificationCritical Note
Glove Material Nitrile (High Grade) Minimum 0.11mm for splash; Butyl Rubber for immersion.
Eye Protection Chemical Goggles Safety glasses are insufficient for liquid handling due to splash risk.
Engineering Fume Hood Required Do not handle on open bench. Vapor density > 1 (sinks).
Storage Inert Atmosphere (N₂/Ar) CRITICAL: Ether linkage in oxane ring may form explosive peroxides upon air exposure.
Fire Safety Class B Extinguisher CO₂, Dry Chemical, or Alcohol-resistant foam.

Risk Assessment & Scientific Rationale

As a Senior Application Scientist, it is insufficient to merely list hazards; we must understand the chemical causality to predict behavior in unscripted scenarios.

The "Oxane" (Tetrahydropyran) Ring Hazard

The core structure of this molecule is a cyclic ether (oxane). Like diethyl ether or THF, the C-O-C linkage adjacent to secondary carbons is susceptible to autoxidation.

  • Mechanism: Atmospheric oxygen abstracts a hydrogen atom from the

    
    -carbon relative to the ether oxygen, forming a radical that reacts with 
    
    
    
    to form hydroperoxides.
  • Operational Implication: Before any distillation or concentration step, you must test for peroxides using KI starch paper or quant strips. If positive (>10 ppm), treat with a reducing agent (e.g.,

    
    ) before proceeding.
    
Ester Functionality & Hydrolysis

The ethyl ester moiety is susceptible to hydrolysis, particularly in basic conditions, releasing ethanol and the corresponding carboxylic acid.

  • Toxicology: While the parent ester causes irritation (H315, H319), hydrolysis products may alter the pH of the contact surface (skin/eyes), exacerbating chemical burns.

Personal Protective Equipment (PPE) Selection Matrix

The following selection criteria are based on permeation breakthrough times and degradation resistance for organic esters and cyclic ethers.

Hand Protection

Standard latex gloves offer negligible protection against organic esters and should be avoided.

Operation ScaleGlove MaterialThicknessBreakthrough TimeRationale
Analytical (< 100 mg)Nitrile (Disposable)

0.11 mm
~15 minsSufficient for incidental splash protection. Change immediately upon contact.
Preparative (100 mg - 10 g)Nitrile (Extended Cuff)

0.20 mm
> 60 minsThicker nitrile resists ester swelling better than standard lab gloves.
Bulk / Spill (> 10 g)Butyl Rubber or Silver Shield™

0.50 mm
> 480 minsEsters readily permeate nitrile over time. Butyl offers superior resistance to oxygenated solvents.
Eye & Face Protection[2][3][4][5][6]
  • Standard Protocol: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

    • Why: The liquid viscosity allows it to cling to surfaces. A splash to the eye can cause severe conjunctival irritation. Safety glasses with side shields leave gaps where liquids can ingress via capillary action.

  • High Risk (Distillation/Pressure): Add a Polycarbonate Face Shield over goggles.

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary Control (Spill Cleanup): If outside containment, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: The boiling point is relatively high, but aerosolization during transfer creates immediate respiratory hazards (H335).

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "Check-Do-Verify" system to ensure safety integration.

Step 1: Pre-Operational Validation (The "Gatekeeper")
  • Peroxide Check: Verify the container date. If opened > 3 months ago, test for peroxides.

  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

  • Hood Check: Verify flow monitor is green/reading normal.

Step 2: Handling & Synthesis
  • Donning: Lab coat

    
     Goggles 
    
    
    
    Gloves (tucked over coat cuffs).
  • Transfer: Use positive displacement pipettes or glass syringes for liquid transfer to minimize dripping. Avoid pouring directly from large bottles.

  • Reaction Monitoring: If heating, ensure the system is under inert gas (Nitrogen/Argon) to prevent autoxidation.

Step 3: Decontamination & Doffing[4]
  • Wipe Down: Clean all tools with ethanol-soaked wipes inside the hood.

  • Waste Segregation:

    • Liquid Waste: Non-Halogenated Organic Solvent stream.

    • Solid Waste: Contaminated wipes go to Hazardous Solid Waste (do not trash).

  • Doffing: Remove gloves by peeling from the cuff (inside-out) to trap chemicals inside. Wash hands with soap and water for 20 seconds immediately.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this chemical, emphasizing the critical "Stop/Go" decision points regarding peroxides and spill scale.

SafetyWorkflow Start Start: Chemical Retrieval CheckDate Check Container Date (Opened > 3 months?) Start->CheckDate TestPeroxide Test for Peroxides (KI Strips) CheckDate->TestPeroxide Yes SelectPPE Select PPE Scale CheckDate->SelectPPE No Quench Quench Peroxides (FeSO4 / Reducer) TestPeroxide->Quench Positive (>10ppm) TestPeroxide->SelectPPE Negative Quench->TestPeroxide Retest Analytical Analytical Scale (<100mg) Nitrile (0.11mm) + Goggles SelectPPE->Analytical Small Scale Prep Prep Scale (>100mg) Double Nitrile/Butyl + Goggles SelectPPE->Prep Large Scale Hood Engineering Control: Fume Hood (Sash < 18") Analytical->Hood Prep->Hood Handle Perform Experiment (Inert Atmosphere) Hood->Handle Disposal Disposal: Non-Halogenated Organic Stream Handle->Disposal

Caption: Operational workflow emphasizing the critical peroxide testing loop prior to PPE selection and handling.

Emergency Response Plan

ScenarioImmediate Action
Skin Contact Drench: Flush with water for 15 mins.[1][2] Soap is essential to remove the lipophilic ester. Do not use solvents (ethanol) to wash skin; it increases absorption.
Eye Contact Irrigate: Hold eyelids open and flush at eyewash station for 15 mins. Seek ophthalmologist support immediately.
Inhalation Evacuate: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).
Spill (< 100mL) Absorb with vermiculite or spill pads. Place in sealed bag. Ventilate area.[3][1][4][5][6][7][8][9]
Spill (> 100mL) Evacuate lab. Call EHS/Fire Department. Vapor explosion risk if ignition sources present.[9]

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11084206 (Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate). PubChem. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Tetrahydropyran derivatives. ECHA. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Contextual grounding for Oxane/Ether hazards).

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.